Cyclohexyl propan-2-yl carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3264-27-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
cyclohexyl propan-2-yl carbonate |
InChI |
InChI=1S/C10H18O3/c1-8(2)12-10(11)13-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
VTDCYOLLYVAJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexyl Propan-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclohexyl propan-2-yl carbonate, a key intermediate in the pharmaceutical industry, notably as a promoiety in prodrugs like candesartan cilexetil. This document details a probable synthetic route, purification methods, and in-depth characterization techniques. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers and drug development professionals.
Introduction
This compound, also known by its synonym cilexetil, is an asymmetric carbonate ester. Its primary significance lies in its role as a biodegradable promoiety in the angiotensin II receptor antagonist, candesartan cilexetil.[1] In this prodrug, the carbonate is linked to the active candesartan molecule, enhancing its oral bioavailability. Upon administration, the cilexetil moiety is hydrolyzed by esterases in the body to release the active drug, candesartan, along with cyclohexanol, isopropanol, and carbon dioxide, which are generally considered to have low toxicity.[1]
The synthesis and rigorous characterization of this compound are crucial for ensuring the purity and stability of the final active pharmaceutical ingredient (API). This guide outlines a feasible synthetic pathway and the analytical methods required to confirm its identity and purity.
Synthesis of this compound
Proposed Reaction Scheme:
Experimental Protocol
This protocol is adapted from the synthesis of 1-chloroethyl cyclohexyl carbonate and is expected to yield the target compound with minor modifications.[2]
Materials:
-
Cyclohexanol
-
Isopropyl chloroformate
-
Pyridine (or other suitable base like triethylamine)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanol (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add isopropyl chloroformate (1.0 eq) to the stirred solution.
-
Add pyridine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.[5] The choice of purification method will depend on the scale of the reaction and the purity requirements.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.[6]
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3264-27-5 |
| Appearance | Expected to be a colorless liquid |
| Boiling Point | Not available |
| Density | Not available |
Spectroscopic Data
While experimental spectra for this compound are not publicly available, the expected spectral data can be inferred from the analysis of similar carbonate compounds and the closely related 1-chloroethyl cyclohexyl carbonate.[2]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and isopropyl groups. The methine proton of the isopropyl group will appear as a septet, and the methyl protons as a doublet. The methine proton of the cyclohexyl ring attached to the carbonate oxygen will be shifted downfield. The remaining cyclohexyl protons will appear as a complex multiplet in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonate carbonyl carbon around 155 ppm. The carbons of the cyclohexyl and isopropyl groups will appear in the aliphatic region.
Expected ¹H and ¹³C NMR Data:
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | septet | 1H | -CH- (isopropyl) | |
| ~4.6 | m | 1H | -CH- (cyclohexyl) | |
| 1.2-1.9 | m | 10H | -CH₂- (cyclohexyl) | |
| ~1.3 | d | 6H | -CH₃ (isopropyl) |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| ~155 | C=O (carbonate) | |
| ~78 | -CH-O (cyclohexyl) | |
| ~72 | -CH-O (isopropyl) | |
| ~32 | -CH₂- (cyclohexyl, C2/C6) | |
| ~25 | -CH₂- (cyclohexyl, C4) | |
| ~24 | -CH₂- (cyclohexyl, C3/C5) | |
| ~22 | -CH₃ (isopropyl) |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically observed in the range of 1740-1750 cm⁻¹. Other characteristic bands will include C-O stretching vibrations.
Expected IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~2930, ~2860 | C-H stretching (alkyl) |
| ~1745 | C=O stretching (carbonate) |
| ~1260 | C-O stretching |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The predicted mass spectrum shows several characteristic adducts.[7]
Predicted Mass Spectrometry Data:
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 187.13288 |
| [M+Na]⁺ | 209.11482 |
| [M-H]⁻ | 185.11832 |
| [M]⁺ | 186.12505 |
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key experimental workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Signaling Pathways and Biological Activity
This compound itself is not known to have any direct signaling pathways or biological activity. Its function is that of a promoiety, which is designed to be cleaved in vivo to release the active drug molecule. In the case of candesartan cilexetil, the cilexetil group is hydrolyzed to release candesartan, which then acts as an angiotensin II receptor antagonist.[1]
The logical relationship of this prodrug activation is depicted in the diagram below.
Caption: In Vivo Activation of Candesartan Cilexetil.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. While a specific, published protocol for its direct synthesis is elusive, the provided methodology, based on the synthesis of a close analogue, offers a robust starting point for laboratory preparation. The comprehensive characterization data, including predicted NMR, IR, and MS values, will aid researchers in confirming the identity and purity of the synthesized compound. The visualizations of the experimental workflow and the prodrug activation mechanism offer a clear and concise understanding of the processes involved. This guide serves as a valuable resource for scientists and professionals involved in the research and development of pharmaceuticals utilizing this important carbonate intermediate.
References
- 1. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 6. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Cyclohexyl isopropyl carbonate (C10H18O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl isopropyl carbonate, also known by its synonym Cilexetil, is a key organic compound primarily utilized in the pharmaceutical industry as a prodrug moiety. Its significance lies in its role in the formulation of Candesartan cilexetil, an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of cyclohexyl isopropyl carbonate, detailed experimental protocols for its synthesis and analysis, and its mechanism of action within the context of drug delivery.
Physicochemical Properties
Table 1: Physicochemical Properties of Cyclohexyl Isopropyl Carbonate
| Property | Value | Source |
| IUPAC Name | Cyclohexyl propan-2-yl carbonate | PubChem[3] |
| Synonyms | Cilexetil, Cyclohexyl 1-methylethyl carbonate | PubChem[3] |
| CAS Number | 3264-27-5 | PubChem[3] |
| Molecular Formula | C₁₀H₁₈O₃ | PubChem[3] |
| Molecular Weight | 186.25 g/mol | PubChem[3] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in common organic solvents (e.g., toluene, acetone, chloroform, THF).[4] Insoluble in water.[5] | FramoChem[4], FramoChem[5] |
| XLogP3 | 3.1 | PubChem[3] |
Experimental Protocols
Synthesis of Cyclohexyl Isopropyl Carbonate
A common method for the synthesis of unsymmetrical carbonates like cyclohexyl isopropyl carbonate is the reaction of an alcohol with a chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. The following is a representative experimental protocol adapted from general synthesis procedures for carbonate esters.
Reaction:
Cyclohexanol + Isopropyl Chloroformate → Cyclohexyl Isopropyl Carbonate + HCl
Materials:
-
Cyclohexanol
-
Isopropyl Chloroformate
-
Pyridine or Triethylamine (as a base)
-
Anhydrous Dichloromethane (as a solvent)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanol and pyridine in anhydrous dichloromethane.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add isopropyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, dilute hydrochloric acid (to remove the base), and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexyl isopropyl carbonate.
-
The crude product can be further purified by vacuum distillation.
In Vivo Hydrolysis of the Cilexetil Prodrug
Cyclohexyl isopropyl carbonate serves as the "cilexetil" portion of the prodrug Candesartan cilexetil. In the body, this ester linkage is rapidly and completely hydrolyzed, primarily in the intestinal wall during absorption, to release the active drug, Candesartan.[1][2][6] This biotransformation is essential for the drug's bioavailability.
Experimental Study of Hydrolysis:
The hydrolysis of Candesartan cilexetil to Candesartan can be studied in vitro to simulate the in vivo conditions.
Materials:
-
Candesartan cilexetil
-
Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)
-
High-performance liquid chromatography (HPLC) system
-
Incubator or water bath
Procedure:
-
Prepare solutions of Candesartan cilexetil in SGF and SIF at a known concentration.
-
Incubate the solutions at 37°C.
-
At various time points, withdraw aliquots of the solutions.
-
Analyze the aliquots by HPLC to quantify the concentrations of both Candesartan cilexetil and the formed Candesartan.
-
Plot the concentration of Candesartan cilexetil versus time to determine the rate of hydrolysis.
Role in Drug Development and Mechanism of Action
As the cilexetil prodrug moiety, cyclohexyl isopropyl carbonate plays a crucial role in the oral delivery of the active pharmaceutical ingredient, Candesartan. Candesartan itself has poor oral bioavailability. The addition of the lipophilic cilexetil ester group increases its absorption from the gastrointestinal tract.[7]
Once absorbed, the ester is cleaved, and the active Candesartan exerts its therapeutic effect by blocking the Angiotensin II receptor type 1 (AT₁). This is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[1][6][8] By blocking the AT₁ receptor, Candesartan prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][9]
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a complex hormonal cascade that plays a central role in blood pressure regulation. The following diagram illustrates the pathway and the point of intervention by Candesartan.
Safety and Handling
Conclusion
Cyclohexyl isopropyl carbonate is a vital component in the formulation of the antihypertensive drug Candesartan cilexetil. Its primary function is to enhance the oral bioavailability of the active drug, Candesartan. Understanding its physicochemical properties, synthesis, and the mechanism of its in vivo hydrolysis is essential for researchers and professionals in the field of drug development. The information provided in this guide serves as a comprehensive resource for the scientific community engaged in the study and application of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Retracted Article: Light-induced synthesis of unsymmetrical organic carbonates from alcohols, methanol and CO2 under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. oam-rc.inoe.ro [oam-rc.inoe.ro]
Spectral Analysis of Cyclohexyl Propan-2-yl Carbonate: A Technical Guide
Chemical Structure:
-
IUPAC Name: cyclohexyl propan-2-yl carbonate
-
Molecular Formula: C₁₀H₁₈O₃
-
Molecular Weight: 186.25 g/mol [1]
-
CAS Number: 3264-27-5[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard solvent like CDCl₃ are summarized below.
Predicted ¹H-NMR Data
The proton NMR spectrum is expected to show distinct signals for the isopropyl and cyclohexyl moieties.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~ 4.85 | Septet | 1H | -O-CH (CH₃)₂ |
| ~ 4.65 | Multiplet | 1H | -O-CH -(CH₂)₅ |
| ~ 1.90 - 1.20 | Multiplet | 10H | Cyclohexyl -CH₂- |
| ~ 1.30 | Doublet | 6H | -CH(CH₃ )₂ |
Predicted ¹³C-NMR Data
The carbon NMR spectrum provides information on the number and chemical environment of all carbon atoms in the molecule.
| Chemical Shift (δ) / ppm | Assignment |
| ~ 154.5 | C =O (Carbonate) |
| ~ 78.0 | -O-C H-(CH₂)₅ |
| ~ 72.5 | -O-C H(CH₃)₂ |
| ~ 31.5 | Cyclohexyl C2, C6 |
| ~ 25.0 | Cyclohexyl C4 |
| ~ 23.5 | Cyclohexyl C3, C5 |
| ~ 21.5 | -CH(C H₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The carbonate group has very strong and characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2940, 2860 | Strong | C-H (Aliphatic) Stretching |
| ~ 1745 | Very Strong | C=O (Carbonate Carbonyl) Stretching |
| ~ 1260 | Strong | Asymmetric C-O-C Stretching (Ether Linkage) |
Note: The C=O stretching frequency for saturated organic carbonates typically appears around 1740 ± 10 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to the fragmentation of the ester linkages.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |
| 186 | [M]⁺ (Molecular Ion) |
| 143 | [M - C₃H₇]⁺ (Loss of isopropyl radical) |
| 101 | [C₆H₁₁O]⁺ or fragmentation of the carbonate |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 59 | [C₃H₇O]⁺ (Isopropyl oxonium ion) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation from cyclohexyl ring fragmentation) |
Logical Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways predicted for this compound under mass spectrometry conditions.
Experimental Protocols
The following sections outline the standard methodologies for acquiring the spectral data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-20 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[3]
-
Transfer : Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.[3] Ensure no solid particulates are present.[4]
-
Instrument Setup : Place the NMR tube into the spectrometer's spinner turbine. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
Data Acquisition : A standard pulse program is used to acquire the Free Induction Decay (FID). For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, several hundred to thousands of scans may be necessary due to the low natural abundance of the ¹³C isotope.
-
Processing : The FID is Fourier-transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation : As this compound is expected to be a liquid, the simplest method is to prepare a neat sample. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[5]
-
Background Spectrum : Run a background scan of the empty spectrometer to record the spectrum of air (CO₂ and H₂O) and the instrument optics.[6] This will be automatically subtracted from the sample spectrum.
-
Sample Analysis : Place the sample holder with the salt plates into the spectrometer's beam path.[7]
-
Data Acquisition : Initiate the scan. The instrument directs infrared radiation through the sample, and an interferometer measures the signal.[7] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting interferogram is Fourier-transformed into an absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[8] Further dilute this stock solution to a final concentration of 1-10 µg/mL.[8] Ensure the final solution is free of particles by filtering if necessary.[8]
-
Sample Introduction : The sample is introduced into the ion source. For a volatile compound, this can be done via direct injection, a heated inlet, or through the output of a gas chromatograph (GC-MS).[9]
-
Ionization : In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a method known as Electron Ionization (EI).[9][10] This process forms a high-energy molecular ion (a radical cation) which is prone to fragmentation.[11]
-
Mass Analysis : The generated ions are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9][12]
-
Detection : Separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as relative intensity versus m/z to create the mass spectrum.
General Analytical Workflow
The diagram below illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
IUPAC name and structure of cyclohexyl propan-2-yl carbonate
An In-depth Technical Guide to Cyclohexyl Propan-2-yl Carbonate
This technical guide provides a comprehensive overview of this compound, a key chemical moiety in pharmaceutical sciences. The guide details its chemical identity, structure, and its significant role as a component of the prodrug candesartan cilexetil. It is intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
IUPAC Name: this compound[1]
Synonyms: cyclohexyl isopropyl carbonate, cilexetil[1]
Chemical Structure:
The structure of this compound is characterized by a cyclohexyl group and a propan-2-yl (isopropyl) group linked by a carbonate functional group.
-
Molecular Formula: C₁₀H₁₈O₃[1]
-
Molecular Weight: 186.25 g/mol [1]
-
CAS Number: 3264-27-5[1]
-
SMILES: CC(C)OC(=O)OC1CCCCC1[1]
Physicochemical Properties
Detailed experimental physicochemical data for isolated this compound is not extensively available in public literature. The following table summarizes computed data.
| Property | Value | Source |
| Molecular Weight | 186.25 g/mol | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 186.125594432 | PubChem[1] |
| Monoisotopic Mass | 186.125594432 | PubChem[1] |
| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Role in Drug Development: The Prodrug Candesartan Cilexetil
This compound is a critical component of the well-known antihypertensive drug, candesartan cilexetil. In this context, the carbonate moiety is part of the "cilexetil" ester group, which renders the parent drug, candesartan, orally bioavailable.
Mechanism of Action
Candesartan cilexetil is a prodrug that, upon oral administration, undergoes rapid and complete hydrolysis in the gastrointestinal tract to its active metabolite, candesartan.[2] Candesartan is a potent and selective angiotensin II receptor blocker (ARB).[3] It specifically antagonizes the angiotensin II type 1 (AT₁) receptor, which is responsible for the vasoconstrictive effects of angiotensin II.[3][4]
The binding of candesartan to the AT₁ receptor is tight, and it dissociates slowly, leading to a long-lasting antihypertensive effect.[5] By blocking the action of angiotensin II, candesartan leads to:
-
Vasodilation: Relaxation of blood vessels, which lowers blood pressure.[4]
-
Reduced Aldosterone Secretion: This promotes the excretion of sodium and water, further reducing blood pressure.[4]
Therapeutic Uses
Candesartan cilexetil is primarily used for the treatment of:
-
Hypertension: To lower high blood pressure.[2]
-
Heart Failure: To improve cardiac function in patients with heart failure.[3]
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
Cyclohexanol + Isopropyl Chloroformate → this compound + HCl
General Procedure:
-
Reaction Setup: A solution of cyclohexanol in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically cooled in an ice bath.
-
Addition of Base: A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Chloroformate: Isopropyl chloroformate is added dropwise to the cooled solution with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride and any unreacted starting materials.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.
A related synthesis described in the patent literature for an intermediate of candesartan cilexetil, 1-chloroethyl cyclohexyl propyl carbonate, involves the reaction of cyclohexanol with 1-chloroethyl chloroformate in the presence of a base.[6]
Visualizations
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Candesartan
Caption: Mechanism of action of Candesartan on the RAAS pathway.
Experimental Workflow: Prodrug Activation of Candesartan Cilexetil
Caption: Bioactivation of the prodrug Candesartan Cilexetil.
References
- 1. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Candesartan Cilexetil used for? [synapse.patsnap.com]
- 4. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 5. Pharmacologic properties of candesartan cilexetil--possible mechanisms of long-acting antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
An In-depth Technical Guide to Cyclohexyl Isopropyl Carbonate: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl isopropyl carbonate, with the CAS number 3264-27-5, is an organic compound that has garnered interest primarily due to its association with the pharmaceutical industry. While its direct applications are not extensively documented, its structural similarity to key components of prodrugs has made it a subject of study. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of cyclohexyl isopropyl carbonate, with a particular focus on its relationship to the angiotensin II receptor blocker, candesartan cilexetil. It is important to note that while the term "cilexetil" is sometimes used as a synonym for cyclohexyl isopropyl carbonate, the actual cilexetil moiety in candesartan is a more complex 1-(cyclohexyloxycarbonyloxy)ethyl group. This guide will clarify these distinctions and provide detailed information for researchers in drug development and organic synthesis.
History and Discovery
The history of cyclohexyl isopropyl carbonate is intrinsically linked to the development of the antihypertensive drug, candesartan cilexetil, by the Japanese pharmaceutical company Takeda Chemical Industries in the early 1990s.[1] Candesartan, the active form of the drug, has poor bioavailability when administered orally. To overcome this, a prodrug strategy was employed, leading to the creation of candesartan cilexetil.[2] The "cilexetil" portion is a 1-(cyclohexyloxycarbonyloxy)ethyl ester attached to the candesartan molecule.[3] This ester is designed to be cleaved by esterases in the body, releasing the active candesartan.
The discovery of this specific prodrug moiety was a result of extensive research into creating a bioreversible derivative of candesartan with improved oral absorption. The cyclohexyl carbonate group plays a crucial role in the lipophilicity and enzymatic lability of the prodrug. While the inventors at Takeda are credited with the development of candesartan cilexetil, the initial synthesis of the simpler cyclohexyl isopropyl carbonate as a distinct chemical entity is not well-documented in publicly available literature, suggesting its primary significance lies in the context of this successful prodrug.
Physicochemical Properties
A summary of the known physical and chemical properties of cyclohexyl isopropyl carbonate is provided in the table below. It is important to note that many of these properties are computationally predicted.[4][5]
| Property | Value | Source |
| IUPAC Name | cyclohexyl propan-2-yl carbonate | PubChem[4] |
| CAS Number | 3264-27-5 | PubChem[4] |
| Molecular Formula | C₁₀H₁₈O₃ | PubChem[4] |
| Molecular Weight | 186.25 g/mol | PubChem[4] |
| Appearance | Not available (likely a colorless liquid) | - |
| Boiling Point | No data available | BLD Pharm[6] |
| XLogP3 | 3.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
Synthesis and Experimental Protocols
Proposed Synthesis of Cyclohexyl Isopropyl Carbonate
A plausible method for the synthesis of cyclohexyl isopropyl carbonate is the reaction of cyclohexanol with isopropyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.
References
- 1. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patexia.com [patexia.com]
- 3. Cyclohexyl isopropyl carbonate [myskinrecipes.com]
- 4. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Cyclohexyl isopropyl carbonate (C10H18O3) [pubchemlite.lcsb.uni.lu]
- 6. 3264-27-5|Cyclohexyl isopropyl carbonate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Chemical Stability and Reactivity of Cyclohexyl Propan-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and reactivity of cyclohexyl propan-2-yl carbonate, a molecule of interest in organic synthesis and potentially in drug development. Due to the limited availability of data specific to this unsymmetrical carbonate, this guide draws upon established principles and data from analogous acyclic organic carbonates to predict and explain its chemical behavior. The guide covers key aspects of its stability under various conditions, its reactivity towards common reagents, and provides detailed experimental protocols for its analysis. Visual aids in the form of reaction pathways and experimental workflows are included to facilitate understanding.
Introduction
This compound is an organic molecule featuring a central carbonate group flanked by a cyclohexyl and an isopropyl group. Organic carbonates are valued for their relatively low toxicity and biodegradability, finding applications as solvents, electrolytes in lithium-ion batteries, and as reagents in organic synthesis.[1] The unsymmetrical nature of this compound, with its distinct secondary alkyl groups, presents a unique case for studying the electronic and steric influences on the reactivity and stability of the carbonate functional group. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.
Chemical Identity
A clear identification of this compound is fundamental for any scientific investigation.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| CAS Number | 3264-27-5 |
| Structure |
|
Table 1: Chemical Identity of this compound. Data sourced from PubChem.[2]
Chemical Stability
The stability of this compound is a critical parameter for its storage, handling, and application. The primary pathways of degradation for acyclic carbonates are thermal decomposition and hydrolysis.
Thermal Stability
Acyclic organic carbonates are known to undergo thermal decomposition at elevated temperatures. For instance, studies on diethyl carbonate have shown that it decomposes to produce ethylene, carbon dioxide, and ethanol.[1] The thermal stability of carbonates is influenced by the nature of the alkyl groups. Generally, carbonates with more substituted alkyl groups may have different decomposition pathways and temperatures.
It is anticipated that the thermal decomposition of this compound would initiate at elevated temperatures, likely proceeding through pathways involving the elimination of cyclohexene and propene. The presence of secondary alkyl groups might lead to a lower decomposition temperature compared to simpler primary dialkyl carbonates.
Predicted Thermal Decomposition Products:
-
Cyclohexanol
-
Propan-2-ol
-
Cyclohexene
-
Propene
-
Carbon dioxide
A detailed experimental investigation using techniques like Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) would be required to definitively identify the decomposition products and determine the precise decomposition temperature.
Caption: Predicted Thermal Decomposition Pathways.
Hydrolytic Stability
The hydrolysis of organic carbonates can be catalyzed by both acids and bases, leading to the formation of the corresponding alcohols and carbon dioxide. The rate of hydrolysis is dependent on the pH of the medium.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This is generally a faster process compared to neutral or acid-catalyzed hydrolysis for many esters.
For this compound, hydrolysis will yield cyclohexanol, propan-2-ol, and carbonic acid (which subsequently decomposes to carbon dioxide and water). The rate of hydrolysis is expected to be lowest in neutral conditions and increase significantly in acidic and, particularly, in basic conditions.
Caption: Hydrolysis Pathways.
Chemical Reactivity
The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon. It can undergo nucleophilic substitution reactions.
Nucleophilic Acyl Substitution
Dialkyl carbonates are known to react with nucleophiles via a bimolecular base-catalyzed acyl-cleavage (B_Ac_2) mechanism, especially at lower temperatures (T < 90°C).[3] In this pathway, the nucleophile attacks the carbonyl carbon, leading to the substitution of one of the alkoxy groups.
The unsymmetrical nature of this compound raises the question of regioselectivity: which alkoxy group (cyclohexyloxy or isopropoxy) is the better leaving group? The leaving group ability is influenced by the stability of the corresponding alkoxide. In general, for alkyl carbonates, the scale of leaving group ability follows the trend: primary > secondary > tertiary.[4] Since both cyclohexyl and isopropyl are secondary alcohols, the difference in leaving group ability might be subtle and influenced by steric factors.
Nucleophilic Alkyl Substitution
At higher temperatures (T > 150°C), dialkyl carbonates can also act as alkylating agents via a bimolecular base-catalyzed alkyl-cleavage (B_Al_2) mechanism.[3] In this case, the nucleophile attacks one of the sp³ hybridized carbon atoms of the alkyl groups. For this compound, this would lead to the formation of cyclohexylated or isopropyl-lated products, depending on the nucleophile and reaction conditions.
Caption: General Reactivity Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability and reactivity of this compound.
Protocol for a pH Stability Study
This protocol describes a general procedure to evaluate the hydrolytic stability of this compound at different pH values.
Materials:
-
This compound
-
Phosphate buffered saline (PBS) at pH 7.4
-
Hydrochloric acid solutions at pH 1.2 and pH 4.5
-
Sodium hydroxide solutions at pH 9.0 and pH 12.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC or UPLC system with a suitable C18 column and a UV or MS detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.
-
Prepare the test solutions by diluting the stock solution into each of the buffer solutions to a final concentration of, for example, 100 µg/mL.
-
Incubate the test solutions at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench the reaction by diluting the aliquot with a 1:1 mixture of acetonitrile and water to prevent further degradation.
-
Analyze the samples by a validated HPLC or UPLC-MS method to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) for each pH.
-
Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.
Caption: pH Stability Study Workflow.
Protocol for Thermal Stability Assessment
This protocol outlines a method for evaluating the thermal stability of this compound using Thermogravimetric Analysis (TGA).
Materials:
-
This compound
-
TGA instrument
-
Inert gas (e.g., Nitrogen)
-
Oxidative gas (e.g., Air)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Repeat the experiment under an oxidative atmosphere (air) to assess the effect of oxygen on the decomposition profile.
Summary of Quantitative Data
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 1.2 | ||
| 4.5 | ||
| 7.4 | ||
| 9.0 | ||
| 12.0 |
Table 2: Template for Hydrolytic Stability Data.
| Atmosphere | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) |
| Nitrogen | ||
| Air |
Table 3: Template for Thermal Stability Data.
Conclusion
While specific experimental data on this compound remains to be fully elucidated, this technical guide provides a robust framework for understanding and predicting its chemical stability and reactivity based on the well-established chemistry of acyclic organic carbonates. The provided experimental protocols offer a clear path for researchers to generate the necessary data to fully characterize this compound. Further research is encouraged to populate the data templates presented and to explore the unique reactivity patterns that may arise from the unsymmetrical nature of this molecule. Such studies will be invaluable for its potential application in drug development and other areas of chemical science.
References
A Technical Guide to the Solubility of Cyclohexyl Propan-2-yl Carbonate in Organic Solvents for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the critical physicochemical property of solubility for cyclohexyl propan-2-yl carbonate, a compound of interest in pharmaceutical development. In the absence of extensive publicly available quantitative solubility data, this document provides a comprehensive framework for the experimental determination of its solubility in various organic solvents. Detailed protocols for both thermodynamic and kinetic solubility assays are presented, along with methodologies for sample analysis. Furthermore, this guide illustrates the integral role of solubility assessment within the broader context of the drug development workflow, providing researchers with the necessary tools to generate, interpret, and apply this essential data.
Introduction to this compound and the Importance of Solubility
This compound (also known as cyclohexyl isopropyl carbonate) is an organic compound with the chemical formula C10H18O3.[1] Its molecular structure consists of a cyclohexyl group and an isopropyl group linked by a carbonate functional group.
In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful formulation development.[2] Poor solubility can impede drug absorption, leading to low bioavailability and diminished therapeutic efficacy.[3] Therefore, a thorough understanding of a compound's solubility profile in a range of organic solvents is paramount during the early stages of drug discovery and preclinical development. This data informs the selection of appropriate solvent systems for synthesis, purification, and formulation into a final dosage form.
This guide provides detailed experimental protocols to enable researchers to systematically determine the solubility of this compound in relevant organic solvents.
Physicochemical Properties of this compound
A summary of the key computed physicochemical properties of this compound is provided in the table below. This information, primarily sourced from the PubChem database, is useful for predicting its general solubility behavior. The XLogP3 value of 3.1 suggests that the compound is moderately lipophilic.[1]
| Property | Value | Source |
| Molecular Formula | C10H18O3 | PubChem[1] |
| Molecular Weight | 186.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 (Predicted) | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Experimental Determination of Solubility
The solubility of a compound can be determined under two principal conditions: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of a compound's solubility under non-equilibrium conditions and is often used in high-throughput screening.[3]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][5]
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest (e.g., ethanol, methanol, acetone, toluene, ethyl acetate). The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[4]
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the samples.[7]
-
Sample Collection and Dilution: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid material.[8] Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9]
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.[8]
Kinetic Solubility Determination for High-Throughput Screening
Kinetic solubility assays are designed for rapid assessment and are particularly useful in the early stages of drug discovery.[10][11] These methods typically involve dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then introducing this stock solution into an aqueous buffer.[3]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[12]
-
Assay Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various ratios to achieve a range of final compound concentrations.[13]
-
Incubation: Mix the solutions and incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[13]
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be measured by various methods, including:
-
Nephelometry: Measures the scattering of light caused by suspended particles.[14]
-
UV-Visible Spectroscopy: After filtering the samples to remove any precipitate, the concentration of the dissolved compound in the filtrate is measured.[4][15]
-
HPLC: Provides a more specific and accurate quantification of the dissolved compound after filtration.[9]
-
Data Presentation: Template for Solubility Data
The following table provides a structured format for presenting the experimentally determined solubility data for this compound in a variety of common organic solvents. Researchers should populate this table with their own experimental results.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Isopropanol | 25 | Shake-Flask | |||
| Acetone | 25 | Shake-Flask | |||
| Ethyl Acetate | 25 | Shake-Flask | |||
| Toluene | 25 | Shake-Flask | |||
| Dichloromethane | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Tetrahydrofuran (THF) | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| Add other solvents as needed |
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the determination and application of solubility data in a research and development setting.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Role of Solubility in Drug Development.
Conclusion
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. quora.com [quora.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclohexyl Propan-2-yl Carbonate: A Technical Guide to a Bioavailability-Enhancing Promoiety
A Deep Dive into the Cilexetil Moiety for Researchers, Scientists, and Drug Development Professionals
Introduction
While "cyclohexyl propan-2-yl carbonate" is not a term commonly found in scientific literature, it aptly describes the core chemical features of the cilexetil promoiety. This chemical entity is not a standalone therapeutic agent but is a pivotal component of the widely prescribed antihypertensive drug, candesartan cilexetil . The primary role of the cilexetil group is to function as a prodrug moiety, significantly enhancing the oral bioavailability of the active pharmaceutical ingredient (API), candesartan. This technical guide offers a comprehensive exploration of the cilexetil promoiety, covering its synthesis, mechanism of bioactivation, and prospective research avenues in drug development.
Physicochemical Properties of a Key Cilexetil Precursor
The synthesis of candesartan cilexetil often involves the use of a reactive precursor to introduce the cilexetil group. One such key intermediate is 1-chloroethyl cyclohexyl carbonate. Its fundamental physicochemical properties are detailed in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅ClO₃ | [1] |
| Molecular Weight | 206.67 g/mol | [1] |
| Appearance | Colorless or pale yellow liquid | [2] |
| CAS Number | 99464-83-2 | [1][2] |
The Strategic Role of the Cilexetil Moiety in Drug Delivery
The cilexetil moiety is a prime example of a prodrug strategy employed to overcome the pharmacokinetic limitations of an active drug. The active form, candesartan, exhibits poor oral bioavailability, which would limit its therapeutic efficacy if administered directly. The attachment of the lipophilic cilexetil ester group enhances the molecule's ability to permeate the intestinal wall, thereby improving its absorption into the bloodstream.[3]
Mechanism of Bioactivation: Enzymatic Liberation of the Active Drug
Following oral administration and absorption, candesartan cilexetil is rapidly and completely hydrolyzed to release the active drug, candesartan.[4] This bioactivation process is primarily mediated by esterase enzymes, particularly carboxylesterase 1 (CES1), in the intestinal wall and the liver.[5] The hydrolysis proceeds in a two-step manner, initially cleaving the ester linkage to form an unstable intermediate, which then spontaneously decomposes to yield candesartan, cyclohexanol, acetaldehyde, and carbon dioxide.
Caption: Bioactivation pathway of candesartan cilexetil.
Synthesis of the Cilexetil Precursor: Experimental Protocols
The efficient synthesis of a cilexetil halide, such as 1-chloroethyl cyclohexyl carbonate, is a critical step in the manufacturing of candesartan cilexetil. The following protocols provide an overview of its synthesis and subsequent use in esterification.
Synthesis of 1-Chloroethyl Cyclohexyl Carbonate
This protocol details the reaction between cyclohexanol and 1-chloroethyl chloroformate to yield the desired cilexetil precursor.[6]
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine
-
Methylene chloride (CH₂Cl₂)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 1.83 g of cyclohexanol and 1.45 g of pyridine in 30 ml of methylene chloride is cooled to -78°C.[6]
-
While stirring, 2.0 ml of 1-chloroethyl chloroformate is added dropwise to the solution over a period of 10 minutes.[6]
-
After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for 16 hours.[6]
-
The reaction mixture is then washed three times with 30-ml portions of saturated aqueous sodium chloride.[6]
-
The organic phase is dried over anhydrous magnesium sulfate.[6]
-
The solvent is removed via distillation under reduced pressure to afford 3.31 g (88% yield) of 1-chloroethyl cyclohexyl carbonate as a colorless oil.[6]
General Workflow for Candesartan Cilexetil Synthesis
The synthesized cilexetil halide is then used to esterify a protected form of candesartan, followed by a deprotection step to yield the final prodrug.
Caption: General synthetic workflow for candesartan cilexetil.
Potential Research Areas and Future Directions
The proven success of the cilexetil moiety as a bioavailability enhancer for candesartan provides a strong foundation for further research and development in several areas.
Broadening the Application to Other APIs
The cilexetil promoiety represents a validated chemical tool that could be appended to other drug candidates that suffer from poor oral absorption. Ideal candidates would possess a suitable functional group for esterification, such as a carboxylic acid.
Potential Drug Classes for Cilexetil Prodrug Development:
-
Other Angiotensin Receptor Blockers (ARBs) and ACE inhibitors
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
-
Antiviral medications
-
Certain classes of anticancer agents
Structural Modification and Optimization of the Promoiety
There is considerable scope for the rational design and synthesis of novel derivatives of the cilexetil moiety to fine-tune the pharmacokinetic profile of the resulting prodrugs. Research in this area could focus on:
-
Modulating Lipophilicity: By altering the cycloalkyl ring size or introducing substituents, the rate and extent of absorption could be modified.
-
Tuning Enzymatic Lability: Steric or electronic modifications to the promoiety could alter its affinity for metabolizing enzymes like CES1, thereby controlling the rate of drug release.
-
Tissue-Specific Targeting: The incorporation of targeting ligands onto the cilexetil structure could potentially direct the prodrug to specific tissues or organs, enhancing efficacy and reducing off-target effects.
Exploration of Novel Carbonate-Based Promoieties
The cilexetil group can serve as a template for the development of a new generation of carbonate-based promoieties. The systematic investigation of different alkyl, aryl, and heterocyclic groups in place of the cyclohexyl moiety could lead to the discovery of novel prodrug strategies with improved properties.
Conclusion
The chemical entity that can be described as this compound, the core of the cilexetil promoiety, is a cornerstone of a highly successful prodrug strategy. Its role in transforming candesartan into an effective oral medication for hypertension and heart failure is a clear demonstration of the power of medicinal chemistry to overcome significant drug delivery challenges. The principles underlying the design and function of the cilexetil moiety offer a versatile and promising platform for future innovation in drug development. Continued research into this and related promoieties has the potential to resurrect promising drug candidates that have been previously abandoned due to poor pharmacokinetic properties, ultimately expanding the arsenal of effective therapies for a wide range of diseases.
References
- 1. 1-Chloroethyl cyclohexyl carbonate synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Chloroethyl cyclohexyl carbonate | 99464-83-2 [chemicalbook.com]
- 3. 102672-57-1|Cyclohexyl (1-iodoethyl) carbonate|BLD Pharm [bldpharm.com]
- 4. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Theoretical studies on cyclohexyl propan-2-yl carbonate conformation
An In-depth Technical Guide on the Theoretical Studies of Cyclohexyl Propan-2-yl Carbonate Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the conformational landscape of this compound. While direct experimental or computational studies on this specific molecule are not extensively available in published literature, this guide synthesizes foundational principles from the conformational analysis of cyclohexane derivatives and carbonate esters to build a robust theoretical framework. It details the pertinent experimental and computational protocols, presents expected quantitative data based on analogous systems, and utilizes visualizations to illustrate key conformational equilibria. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are interested in the stereochemical properties of similar molecular scaffolds.
Introduction
This compound is a molecule of interest in various chemical contexts, including as a potential building block in organic synthesis and materials science. Its three-dimensional structure, governed by the conformational preferences of the cyclohexyl ring and the rotational isomers of the propan-2-yl carbonate moiety, is critical to its physical, chemical, and biological properties. Understanding these conformational dynamics is essential for predicting its reactivity, intermolecular interactions, and ultimately its function in various applications.
This guide will explore the key conformational features of this compound, focusing on:
-
The chair-chair interconversion of the cyclohexane ring and the energetic preference of the propan-2-yl carbonate substituent.
-
The rotational isomerism around the C-O and O-C bonds of the carbonate group.
-
The interplay between these conformational degrees of freedom.
Conformational Analysis of the Cyclohexane Ring
The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in rapid equilibrium through a process called ring inversion.
Generally, the equatorial position is sterically favored for most substituents to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[1][2] The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial equilibrium.[3][4]
A-Value and Steric Considerations
While a specific A-value for the propan-2-yl carbonate group is not documented, we can estimate its steric demand by comparing it to similar substituents. The steric bulk of the substituent is a primary determinant of the A-value.[1][4]
| Substituent | A-Value (kcal/mol) | Reference |
| -H | 0 | - |
| -CH₃ | 1.74 | [3] |
| -OCH₃ | 0.6 | Assumed proxy |
| -O-CO-R | ~0.7-1.0 | Estimated |
| -C(CH₃)₃ | ~5.0 | [3] |
Given the presence of the propan-2-yl group, the steric hindrance of the entire carbonate substituent is expected to be significant, leading to a strong preference for the equatorial position.
Rotational Isomerism of the Propan-2-yl Carbonate Group
The conformation of the propan-2-yl carbonate side chain is determined by the rotation around the C-O single bonds. The key dihedral angles to consider are:
-
ω₁ (C-O-C=O): Rotation around the cyclohexyl C1-O bond.
-
ω₂ (O-C-O-C): Rotation around the carbonate C-O bond.
Studies on similar carbonate and ester systems suggest that the planar syn and anti conformations around the C-O bonds are the most stable due to resonance stabilization. However, steric interactions with the bulky cyclohexyl and propan-2-yl groups will influence the rotational energy barriers and the preferred dihedral angles.
Methodologies for Conformational Studies
A combination of computational and experimental techniques is typically employed to elucidate the conformational landscape of flexible molecules.
Computational Protocols
4.1.1. Molecular Mechanics (MM)
Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and are well-suited for initial conformational searches to identify low-energy conformers.
-
Force Fields: Commonly used force fields for organic molecules include MMFF94(s), GAFF (General Amber Force Field), and UFF (Universal Force Field).[5] These force fields have been parameterized for a wide range of organic functional groups, including esters and cycloalkanes.[5]
-
Procedure:
-
Initial 3D structure generation of this compound.
-
Systematic or stochastic conformational search to explore the potential energy surface.
-
Energy minimization of the identified conformers to locate the local energy minima.
-
4.1.2. Density Functional Theory (DFT)
DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, the molecular geometry and energetics. It is often used to refine the geometries and calculate the relative energies of the conformers obtained from molecular mechanics.
-
Functionals and Basis Sets: A common approach involves using a hybrid functional like B3LYP or a meta-GGA functional like M06-2X, paired with a Pople-style basis set such as 6-31G(d) for geometry optimization and frequency calculations. Single-point energy calculations with a larger basis set (e.g., aug-cc-pVTZ) can provide more accurate relative energies.
-
Procedure:
-
Geometry optimization of the low-energy conformers identified by molecular mechanics.
-
Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Calculation of single-point energies for higher accuracy.
-
Potential energy surface scans by systematically varying key dihedral angles to determine rotational barriers.
-
Experimental Protocols
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful experimental technique for studying molecular conformation in solution.
-
Dynamic NMR (DNMR): By recording NMR spectra at different temperatures, it is possible to study dynamic processes like ring inversion. At low temperatures, the interconversion can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers. From the coalescence temperature of these signals, the energy barrier for the process can be determined.
-
Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. This can provide information about the conformation of the cyclohexane ring and the side chain.
-
Nuclear Overhauser Effect (NOE): NOE measurements provide information about through-space distances between protons, which can be used to determine the relative orientation of different parts of the molecule.
4.2.2. X-ray Crystallography
If the compound can be crystallized, X-ray crystallography provides a definitive determination of its conformation in the solid state.[6] This can serve as a benchmark for validating computational models. However, it is important to note that the conformation in the crystal may be influenced by packing forces and may not be the lowest energy conformation in solution or the gas phase.
Predicted Conformational Data
Based on the principles discussed, the following quantitative data for the most stable conformer of this compound are predicted. These are estimates derived from analogous systems and should be confirmed by specific computational or experimental studies.
| Parameter | Predicted Value | Basis of Prediction |
| Cyclohexane Ring Conformation | Chair | Minimization of strain |
| Substituent Position | Equatorial | Avoidance of 1,3-diaxial strain |
| ΔG° (axial-equatorial) | > 1.0 kcal/mol | A-values of similar substituents |
| Key Dihedral Angles | ||
| H-C1-O-C(O) | ~180° | Steric minimization |
| C1-O-C(O)-O | ~0° or ~180° | Planarity of carbonate |
| O-C(O)-O-CH | ~180° | Steric minimization |
Visualizations of Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the key conformational relationships for this compound.
Caption: Equilibrium between axial and equatorial chair conformers.
Caption: Rotational isomerism around the C-O bond of the carbonate.
Caption: A typical computational workflow for conformational analysis.
Conclusion
The conformational analysis of this compound is a multifaceted problem requiring the consideration of both ring inversion and side-chain rotation. Based on established principles, it is predicted that the equatorial conformer of the cyclohexane ring is significantly more stable. The carbonate moiety likely adopts a planar conformation to maximize resonance, with steric interactions dictating the preferred orientation relative to the cyclohexyl and propan-2-yl groups. A combination of computational methods, such as molecular mechanics and DFT, along with experimental techniques like dynamic NMR, provides a powerful toolkit for a detailed and accurate characterization of the conformational landscape of this molecule. The methodologies and predicted data presented in this guide offer a solid foundation for further theoretical and experimental investigations.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application of Cyclohexyl Propan-2-yl Carbonate in Peptide Synthesis: A Review of Current Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide synthesis is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex peptide chains with high precision. The process relies heavily on the use of protecting groups to temporarily block reactive functional groups on amino acids, thereby preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. While a variety of protecting groups are well-established and widely used, the exploration of novel protecting groups with unique properties remains an active area of research. This document aims to provide a comprehensive overview of the application of cyclohexyl propan-2-yl carbonate in peptide synthesis.
Following a thorough review of the current scientific literature, it is important to note that This compound is not a recognized or documented reagent for peptide synthesis . There are no established protocols for its use as a protecting group for the N-terminus of amino acids, nor are there any published data on its performance in solid-phase or solution-phase peptide synthesis. The compound, also known as Cilexetil, is identified in chemical databases like PubChem as a small molecule with some history in clinical trials, but not in the context of peptide chemistry[1].
Given the absence of direct applications, this document will instead provide a general overview of protecting group strategies in peptide synthesis to offer context for researchers interested in this field. We will discuss the principles of N-protection, common protecting groups, and the general workflows for their use.
Principles of N-Protection in Peptide Synthesis
The fundamental principle of peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence, the N-terminal amino group of the incoming amino acid must be "protected" to prevent it from reacting with the activated carboxyl group of another identical amino acid. This protection must be stable during the coupling reaction but readily removable under conditions that do not affect other protecting groups on the peptide or the peptide-resin linkage in solid-phase synthesis.[2][3]
A generalized workflow for the incorporation of a protected amino acid in solid-phase peptide synthesis (SPPS) is depicted below.
Figure 1. Generalized workflow for solid-phase peptide synthesis (SPPS), illustrating the iterative cycle of deprotection, washing, and coupling of N-protected amino acids.
Commonly Used N-Terminal Protecting Groups
The two most widely used strategies in solid-phase peptide synthesis are the Boc/Bzl and Fmoc/tBu strategies, named after the N-terminal protecting groups employed.
Tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is a classic protecting group that is stable to a wide range of reaction conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[3][4]
-
Introduction: The Boc group is typically introduced onto an amino acid by reacting it with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.
-
Deprotection: Removal of the Boc group is achieved by treatment with an acid, commonly 25-50% TFA in a solvent like dichloromethane (DCM).
9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group
The Fmoc group is the cornerstone of modern orthogonal peptide synthesis. It is stable to acidic conditions but is cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][5] This orthogonality allows for the use of acid-labile side-chain protecting groups.
-
Introduction: Fmoc protection is achieved by reacting the amino acid with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).
-
Deprotection: The Fmoc group is rapidly removed by treatment with a solution of 20% piperidine in DMF.
Experimental Protocols for Common Protecting Group Strategies
While no protocols exist for this compound, the following sections provide detailed, generalized protocols for the use of Boc and Fmoc protecting groups in manual solid-phase peptide synthesis.
General Protocol for Boc-SPPS
This protocol outlines the manual synthesis of a peptide on a Merrifield resin.
Table 1: Reagents and Solvents for Boc-SPPS
| Reagent/Solvent | Purpose |
| Dichloromethane (DCM) | Resin swelling and washing |
| Dimethylformamide (DMF) | Washing |
| Trifluoroacetic acid (TFA) | Boc deprotection |
| Diisopropylethylamine (DIEA) | Neutralization |
| Boc-protected amino acids | Building blocks |
| HBTU/HOBt | Coupling activators |
Protocol Steps:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF and then with DCM.
-
-
Coupling:
-
Dissolve the next Boc-protected amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF and then with DCM.
-
-
Repeat: Return to Step 2 for the next coupling cycle.
Figure 2. The iterative cycle of Boc-based solid-phase peptide synthesis.
General Protocol for Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
Table 2: Reagents and Solvents for Fmoc-SPPS
| Reagent/Solvent | Purpose |
| Dimethylformamide (DMF) | Resin swelling, washing, solvent |
| 20% Piperidine in DMF | Fmoc deprotection |
| Fmoc-protected amino acids | Building blocks |
| HBTU/HOBt | Coupling activators |
| Diisopropylethylamine (DIEA) | Activation base |
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
-
-
Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF.
-
-
Repeat: Return to Step 2 for the next coupling cycle.
Figure 3. The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Conclusion
While the initial premise of exploring the use of this compound in peptide synthesis could not be substantiated due to a lack of existing research, this document provides a foundational understanding of the principles and common practices in peptide synthesis. The detailed protocols for the well-established Boc and Fmoc strategies serve as a practical guide for researchers new to the field. The development of novel protecting groups is a continuous effort in chemical biology, and future research may yet uncover new applications for a wider range of chemical moieties. Researchers are encouraged to consult primary scientific literature for the most up-to-date and specific protocols related to their peptide of interest.
References
- 1. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Cyclohexyl Propan-2-yl Carbonate Derivatives in Organic Synthesis: A Focus on Prodrug Strategies
Introduction
Cyclohexyl propan-2-yl carbonate and its structural analogs, particularly 1-(cyclohexyloxycarbonyloxy)ethyl derivatives, serve as critical promoieties in the design of prodrugs. This application note details the use of these carbonate structures in organic synthesis, with a specific focus on their role in the development of the angiotensin II receptor blocker, candesartan cilexetil. The primary function of this moiety is to enhance the bioavailability of the active pharmaceutical ingredient (API). This document provides an overview of the application, relevant experimental protocols, and a summary of the underlying chemical principles.
Application in Prodrug Synthesis: The Case of Candesartan Cilexetil
The principal application of a cyclohexyl carbonate derivative in organic synthesis is exemplified by its incorporation into the prodrug candesartan cilexetil.[1][2][3] Candesartan, the active drug, is a potent antihypertensive agent.[3] However, it exhibits poor oral bioavailability. To overcome this limitation, it is administered as the prodrug, candesartan cilexetil, which incorporates a 1-(cyclohexyloxycarbonyloxy)ethyl group.[2][4] This promoiety masks a carboxylic acid group of the candesartan molecule, increasing its lipophilicity and facilitating its absorption from the gastrointestinal tract.[1][5]
Following oral administration, candesartan cilexetil is rapidly and completely metabolized by esterases in the intestinal wall.[1][2][5] This enzymatic cleavage hydrolyzes the carbonate and ester bonds, releasing the active candesartan, cyclohexanol, and carbon dioxide.[2] This biotransformation process is a key aspect of the prodrug's mechanism of action.
Mechanism of Action of Candesartan Cilexetil
Candesartan cilexetil is a selective angiotensin II receptor blocker (ARB).[1][6] Its active metabolite, candesartan, competes with angiotensin II for binding to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and the adrenal glands.[1][5] By blocking this interaction, candesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[1][6]
Experimental Protocols
The synthesis of candesartan cilexetil involves the coupling of the active drug, candesartan, with a reactive form of the cyclohexyloxycarbonyloxyethyl promoiety. A key intermediate in this process is 1-chloroethyl cyclohexyl carbonate.
Synthesis of 1-Chloroethyl Cyclohexyl Carbonate
A detailed experimental protocol for the synthesis of 1-chloroethyl cyclohexyl carbonate, a crucial reagent for introducing the cilexetil moiety, is outlined in various patents. The following is a representative procedure:
| Step | Reagent | Parameter | Value | Notes |
| 1 | Trichloromethyl chloroformate | Temperature | -10 to 0 °C | Initial reaction setup. |
| 2 | Triethylamine or Pyridine | Reagent | --- | Added to the reaction mixture. |
| 3 | Paraldehyde | Action | Dropwise addition | Reactant for the formation of the 1-chloroethyl group. |
| 4 | Triethylamine or Pyridine | Reagent | --- | Added after the initial reaction. |
| 5 | Cyclohexanol | Temperature | Below 20 °C | Dropwise addition to introduce the cyclohexyl group. |
| 6 | Reaction Mixture | Action | Stirring | To ensure complete reaction. |
| 7 | Product | Purification | Water wash, vacuum distillation | Isolation of the final product. |
Synthesis of Candesartan Cilexetil
The final step in the synthesis of candesartan cilexetil involves the N-alkylation of a protected form of candesartan (trityl candesartan) with a cilexetil halide, such as 1-chloroethyl cyclohexyl carbonate.
| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst (Optional) | Product |
| Trityl Candesartan | Cilexetil Halide (e.g., 1-chloroethyl cyclohexyl carbonate) | Inorganic or Organic Base | Low boiling organic solvent (e.g., acetonitrile, DMF) | Phase Transfer Catalyst | Cilexetil Trityl Candesartan |
Following the coupling reaction, the trityl protecting group is removed under acidic conditions to yield candesartan cilexetil.
Data Presentation
Table 1: Key Intermediates and Reagents in the Synthesis of Candesartan Cilexetil
| Compound Name | Molecular Formula | Role in Synthesis |
| Trityl Candesartan | C43H34N6O3 | Protected active pharmaceutical ingredient |
| 1-Chloroethyl Cyclohexyl Carbonate | C9H15ClO3 | Cilexetil promoiety donor |
| Candesartan Cilexetil | C33H34N6O6 | Final prodrug product |
Visualizations
Diagram 1: Logical Workflow for the Synthesis of Candesartan Cilexetil
Caption: Synthetic pathway of Candesartan Cilexetil.
Diagram 2: Signaling Pathway of Candesartan Cilexetil Action
Caption: Pharmacological action of Candesartan Cilexetil.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Candesartan - Wikipedia [en.wikipedia.org]
- 3. Candesartan cilexetil: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
Application Notes and Protocols: Cyclohexyl Propan-2-yl Carbonate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of cyclohexyl propan-2-yl carbonate as a precursor to a novel arylating agent for cross-coupling reactions. While direct utilization of this compound in cross-coupling is not yet established in the literature, this note outlines a prospective synthetic pathway and a hypothetical protocol for its use in a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction. The information is targeted towards researchers in organic synthesis and drug development exploring new reagents and methodologies for the construction of carbon-carbon bonds.
Introduction to this compound
This compound is an organic molecule with the chemical formula C10H18O3.[1] It is an unsymmetrical carbonate ester featuring both a cyclohexyl and an isopropyl group. While its primary applications are not extensively documented in the context of cross-coupling reactions, its structure suggests potential as a precursor to a more reactive species.
Chemical Properties:
| Property | Value |
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3264-27-5 |
Prospective Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium or nickel complex.[2] A significant area of research focuses on expanding the scope of electrophilic partners beyond traditional halides.
Aryl carbonates have emerged as a potential class of electrophiles in this context. Although less reactive than aryl halides, they offer the advantage of being derived from readily available phenols. The literature suggests that nickel catalysts are particularly effective for the cross-coupling of less reactive electrophiles like aryl carbamates and sulfamates.[3] While palladium-catalyzed systems for aryl carbonates are not yet well-developed, this presents an opportunity for methodological innovation.[3]
We propose a hypothetical two-step sequence where a phenol is first converted to an aryl this compound. This derivative could then potentially serve as the electrophilic partner in a nickel-catalyzed Suzuki-Miyaura reaction, releasing cyclohexanol, isopropanol, and carbon dioxide as byproducts. The carbonate group in this scenario would function as a leaving group.[4]
Logical Workflow for Hypothetical Application
The following diagram illustrates the proposed workflow from a starting phenol to the final biaryl product.
Caption: Proposed workflow for the synthesis and application of an aryl carbonate.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on established procedures for similar nickel-catalyzed cross-coupling reactions. Optimization will be necessary for any specific substrate.
Protocol 1: Synthesis of 4-Biphenyl this compound (Hypothetical)
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 4-phenylphenol (1.70 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Addition of Chloroformate: Re-cool the mixture to 0 °C and add a solution of cyclohexyl chloroformate (1.77 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired aryl carbonate.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Biphenyl this compound with Phenylboronic Acid (Hypothetical)
-
Reaction Setup: In a glovebox, add 4-biphenyl this compound (0.32 g, 1 mmol), phenylboronic acid (0.15 g, 1.2 mmol), NiCl2(dme) (11 mg, 0.05 mmol), and a suitable N-heterocyclic carbene (NHC) ligand (e.g., IPr, 20 mg, 0.05 mmol) to a 25 mL Schlenk tube.
-
Addition of Base and Solvent: Add potassium phosphate (K3PO4, 0.42 g, 2 mmol) and 5 mL of anhydrous dioxane.
-
Reaction Conditions: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture at 100 °C with vigorous stirring for 24 hours.
-
Cooling and Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of celite, washing with additional ethyl acetate (30 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the biaryl product (p-terphenyl).
Hypothetical Reaction Data
The following table summarizes hypothetical yields for the proposed Suzuki-Miyaura cross-coupling under various conditions to illustrate potential optimization parameters.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | NiCl2(dme) | IPr | K3PO4 | Dioxane | 100 | 75 |
| 2 | NiCl2(dme) | SIPr | K3PO4 | Dioxane | 100 | 82 |
| 3 | NiCl2(dme) | SIPr | Cs2CO3 | Dioxane | 100 | 65 |
| 4 | NiCl2(dme) | SIPr | K3PO4 | Toluene | 100 | 70 |
| 5 | Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 100 | <10* |
*Based on literature suggesting poor reactivity of aryl carbonates with palladium catalysts.[3]
Catalytic Cycle for Suzuki-Miyaura Reaction
The generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling is depicted below.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
The use of this compound as a precursor for an electrophilic partner in cross-coupling reactions represents an unexplored area of research. The hypothetical protocols and workflows presented here are intended to serve as a starting point for further investigation. Success in this area would contribute a novel class of reagents to the synthetic chemist's toolbox, potentially offering advantages in terms of reagent stability, availability, and tunable reactivity. Future work should focus on the actual synthesis and isolation of aryl cyclohexyl propan-2-yl carbonates and a systematic evaluation of their reactivity with various nickel and palladium catalyst systems.
References
Application Notes and Protocols for the Deprotection of Cyclohexyl Propan-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonates are frequently employed as protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their relative stability and the various available methods for their cleavage. Cyclohexyl propan-2-yl carbonate serves as a protective group for the cyclohexanol moiety. The removal of this group, or deprotection, is a crucial step to liberate the free hydroxyl group for subsequent reactions or to yield the final target molecule.
This document provides detailed experimental protocols for the deprotection of this compound via two common methods: acid-catalyzed and base-catalyzed hydrolysis. These protocols are intended to serve as a starting point for laboratory investigation and can be optimized based on specific substrate requirements and reaction monitoring.
Chemical Reaction
The overall deprotection reaction involves the cleavage of the carbonate linkage to yield cyclohexanol, isopropanol, and carbon dioxide.
Reaction: this compound → Cyclohexanol + Isopropanol + CO₂
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below. The choice of method will depend on the substrate's tolerance to acidic or basic conditions.
Protocol 1: Acid-Catalyzed Hydrolysis
This method employs a strong acid to catalyze the hydrolysis of the carbonate.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Dioxane (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane (to a concentration of 0.1-0.5 M).
-
Addition of Acid: To the stirring solution, add 1 M aqueous hydrochloric acid (2.0-5.0 eq).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If a co-solvent was used, add water to dissolve the inorganic salts. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.[1]
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude cyclohexanol by distillation. Collect the fraction boiling at approximately 161 °C.[2]
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This method utilizes a strong base to hydrolyze the carbonate. Carbonates are generally less reactive towards basic hydrolysis than esters.[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol (or ethanol) and water.
-
Addition of Base: Add sodium hydroxide (2.0-5.0 eq) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 70-90 °C). Monitor the reaction progress by TLC or GC.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base by adding 1 M HCl until the solution is acidic to litmus paper.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solution using a rotary evaporator.
-
Purification: Purify the resulting crude cyclohexanol by distillation, collecting the fraction at the appropriate boiling point.
Data Presentation
The following table summarizes hypothetical quantitative data for the deprotection of this compound under different conditions. These values are illustrative and should be optimized for specific experimental setups.
| Protocol | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 M HCl | Dioxane | 100 | 6 | 85 |
| 1 | 2 M H₂SO₄ | THF | 65 | 8 | 80 |
| 2 | 2 M NaOH | Methanol/Water | 80 | 12 | 75 |
| 2 | 3 M KOH | Ethanol/Water | 90 | 10 | 78 |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the deprotection of this compound.
Caption: Simplified mechanisms for acid and base-catalyzed carbonate deprotection.
References
Application of Isopropoxycarbonyl Moieties in Pharmaceutical Synthesis
Note on the Reagent: The compound "cyclohexyl propan-2-yl carbonate" is not a commonly documented reagent in pharmaceutical synthesis literature. This document focuses on the closely related and widely utilized application of the isopropoxycarbonyl functional group, often introduced via reagents like isopropyl chloroformate or incorporated through key building blocks such as L-alanine isopropyl ester . These are critical in the synthesis of several modern antiviral drugs.
Isopropyl chloroformate serves as a versatile reagent in organic synthesis.[1][2] It is primarily used to introduce the isopropoxycarbonyl (iPrOC) protecting group for amines and alcohols, and to activate carboxylic acids for amide bond formation.[3] In pharmaceutical manufacturing, its derivatives are crucial intermediates for creating active pharmaceutical ingredients (APIs), particularly in the field of antiviral therapies.
Key Applications in Antiviral Drug Synthesis:
The isopropoxycarbonyl moiety is a key structural feature in several prodrugs, where it often forms part of an amino acid ester promoiety. This chemical group is designed to improve the bioavailability of the parent drug. Once metabolized in the body, this moiety is cleaved, releasing the active pharmacological agent.
-
Tenofovir Alafenamide (TAF): An anti-HIV and Hepatitis B agent, TAF is a prodrug of tenofovir. Its synthesis involves the coupling of a tenofovir-derived phosphonochloridate with L-alanine isopropyl ester.[4][5] This specific amino acid ester side chain enhances cell permeability and leads to more efficient delivery of tenofovir into target cells compared to its predecessor, tenofovir disoproxil fumarate (TDF).[5]
-
Sofosbuvir: A cornerstone in the treatment of Hepatitis C, Sofosbuvir is a nucleotide analog inhibitor of the viral RNA polymerase.[6][7][8] Its structure incorporates an L-alanine isopropyl ester phosphoramidate. The synthesis involves the stereoselective phosphorylation of a protected uridine nucleoside with a reagent prepared from L-alanine isopropyl ester and phenyl dichlorophosphate.[9]
-
Remdesivir: An antiviral drug used for the treatment of COVID-19, Remdesivir is a phosphoramidate prodrug of a nucleoside analog.[10][11] Its synthesis also utilizes an L-alanine-derived fragment coupled to a phosphorodichloridate, which is subsequently attached to the nucleoside core.[12][] The final structure is designed to deliver the active nucleoside triphosphate analog to the site of viral replication.[10]
-
Nirmatrelvir (in Paxlovid): A key component of the COVID-19 treatment Paxlovid, nirmatrelvir is a protease inhibitor.[14][15] While not containing an isopropoxycarbonyl group in its final structure, its synthesis often involves the use of alkyl chloroformates (like ethyl chloroformate or isopropyl chloroformate) as activating agents for peptide bond formation.[16] These reagents create mixed anhydrides with carboxylic acids, facilitating their coupling with amines to build the peptide-like structure of the drug.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures for pharmaceuticals utilizing isopropoxycarbonyl-containing reagents.
Table 1: Synthesis of Tenofovir Alafenamide (TAF) Intermediate
| Step | Reactants | Solvent | Temperature | Yield | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|---|---|---|
| Chlorination & Coupling | Phenyl-PMPA, SOCl₂, L-alanine isopropyl ester | Isopropyl Acetate | -20°C to 5°C | ~80% | ~70% (initial) | [4] |
| Crystallization | Crude TAF Base | Isopropyl Acetate | Cool from 85°C to 22°C | 90-95% | >99% |[4] |
Table 2: Synthesis of Sofosbuvir
| Step | Reactants | Key Reagent/Base | Solvent | Yield | Diastereomeric Ratio | Reference |
|---|
| Phosphorylation | Protected Fluoronucleoside | Isopropyl-2-((chloro(phenoxy)phosphoryl)-amino)propanoate / t-BuMgCl | THF | 77% | 92:8 (desired:undesired) |[9][17] |
Table 3: Synthesis of Remdesivir Intermediate
| Step | Reactants | Key Reagent/Base | Solvent | Yield | Reference |
|---|
| Phosphoramidate Coupling | Protected Nucleoside (GS-441524), Phosphorylating Agent | t-BuMgCl | THF | 85% (overall, 3 steps) |[11][18] |
Experimental Protocols
Protocol 1: Synthesis of Tenofovir Alafenamide (TAF) via One-Pot Chlorination and Coupling
This protocol is adapted from patent literature describing an efficient synthesis method.[4][5][19]
Objective: To synthesize the diastereomeric mixture of TAF by reacting a PMPA-derivative with L-alanine isopropyl ester.
Materials:
-
Phenyl-(R)-9-[2-(phosphonomethoxy)propyl]adenine (Ph-PMPA)
-
Thionyl chloride (SOCl₂)
-
L-alanine isopropyl ester
-
Isopropyl acetate (iPrOAc)
-
An organic base (e.g., Triethylamine or Diisopropylethylamine)
-
Sulfolane (optional co-solvent)
Procedure:
-
A solution of Ph-PMPA is prepared in isopropyl acetate, optionally with 1-20% sulfolane.
-
The solution is cooled to a temperature between -20°C and 5°C.
-
Thionyl chloride is added dropwise to the cooled solution to activate the phosphonate, forming the phosphonochloridate intermediate.
-
In a separate vessel, L-alanine isopropyl ester (as a free base) is prepared.
-
The L-alanine isopropyl ester solution is then added to the reaction mixture containing the phosphonochloridate intermediate. An organic base is added to facilitate the coupling.
-
The reaction is stirred at -20°C to 5°C until completion, as monitored by HPLC. This typically yields a diastereomerically enriched mixture of TAF.
-
The crude product is then purified by crystallization directly from isopropyl acetate to isolate the desired (Sp)-diastereomer in high purity.[4]
Protocol 2: Synthesis of Sofosbuvir via Stereoselective Phosphorylation
This protocol outlines the key phosphorylation step in the synthesis of Sofosbuvir.[9][17]
Objective: To perform a stereoselective coupling of the phosphoramidate side chain to the protected nucleoside.
Materials:
-
(2'R)-2'-deoxy-2'-fluoro-2'-C-methyl-3',5'-di-O-benzoyluridine (or other protected uridine)
-
(S)-isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (Phosphorylating agent)
-
tert-Butylmagnesium chloride (t-BuMgCl)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
The protected uridine nucleoside is dissolved in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled to a low temperature (e.g., 0°C to -20°C).
-
A solution of tert-butylmagnesium chloride in THF is added slowly to the reaction mixture. This acts as a base to deprotonate the hydroxyl group of the nucleoside.
-
The phosphorylating agent, (S)-isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, is then added to the mixture.
-
The reaction is stirred at the low temperature and allowed to proceed to completion. The progress is monitored by HPLC. The use of a Grignard reagent like t-BuMgCl is crucial for the reaction to proceed efficiently.[17]
-
Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., ammonium chloride).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The resulting crude product is purified, typically via silica gel chromatography, to yield Sofosbuvir with the correct stereochemistry at the phosphorus center. The final deprotection steps would follow to yield the final API.
Diagrams and Visualizations
Caption: Workflow for the synthesis of Tenofovir Alafenamide.
Caption: Mechanism of action for nucleoside analog polymerase inhibitors.
References
- 1. innospk.com [innospk.com]
- 2. Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2017157352A1 - A preparation method of diastereomerically pure tenofovir alafenamide or its salts - Google Patents [patents.google.com]
- 5. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 6. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Remdesivir synthesis and its impurities [simsonpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN106397515B - A kind of improved sofosbuvir preparation method - Google Patents [patents.google.com]
- 18. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN106632484A - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of Cyclohexyl Propan-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the qualitative and quantitative analysis of cyclohexyl propan-2-yl carbonate. Due to a lack of specific, published analytical methods for this compound, the following protocols are based on established methodologies for structurally similar carbonate esters and organic molecules. These methods are intended to serve as a starting point for method development and validation in a research or quality control setting.
Introduction
This compound is an organic compound with the molecular formula C10H18O3[1]. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including pharmaceutical preparations, environmental samples, and industrial process streams. This document outlines two primary analytical techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented below. These properties are essential for selecting and optimizing analytical methods.
| Property | Value | Reference |
| Molecular Weight | 186.25 g/mol | [1] |
| Molecular Formula | C10H18O3 | [1] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Proposed Analytical Methods
Two primary methods are proposed for the analysis of this compound: HPLC-UV for routine quantification and GC-MS for definitive identification and quantification, especially in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. Given the presence of a carbonyl group in this compound, UV detection at a low wavelength is a suitable approach.
3.1.1. Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent such as acetonitrile or methanol.
-
Perform serial dilutions to bring the concentration of the analyte within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water. The use of propylene carbonate as a mobile phase component in RP-HPLC has also been explored for other compounds and could be considered during method development[2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set to 210 nm.
-
-
Data Analysis:
-
Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations.
-
The peak area of the analyte in the sample chromatogram is compared to the calibration curve to determine its concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. It is particularly suitable for the analysis of volatile and semi-volatile compounds like this compound.
3.2.1. Experimental Protocol: GC-MS
-
Sample Preparation:
-
Dissolve a known amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform derivatization to improve volatility and thermal stability, although it is likely not required for this compound.
-
Perform serial dilutions to the desired concentration range.
-
An internal standard can be added for improved quantitative accuracy.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantification can be performed using a calibration curve generated from standards, often with the use of an internal standard.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These are estimated values based on typical performance for similar compounds and should be determined experimentally during method validation.
| Parameter | HPLC-UV (Estimated) | GC-MS (Estimated) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 50 ng/mL |
| Linearity Range (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy/Recovery (%) | 98 - 102% | 95 - 105% |
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the analytical determination of this compound.
Caption: General workflow for the analysis of this compound.
Method Selection Logic
The choice between HPLC-UV and GC-MS depends on several factors. The diagram below provides a decision-making framework.
Caption: Decision tree for selecting an analytical method.
Conclusion
The proposed HPLC-UV and GC-MS methods provide robust frameworks for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any method based on these protocols be fully validated according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols for Cyclohexyl Isopropyl Carbonate in Green Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl isopropyl carbonate is an organic carbonate that, while not extensively documented in green chemistry literature, holds potential as a sustainable solvent and reagent. Its chemical structure, combining a bulky cycloaliphatic group with a smaller isopropyl group via a carbonate linkage, suggests properties that could be advantageous in various chemical transformations. Organic carbonates, such as dimethyl carbonate (DMC) and propylene carbonate (PC), are increasingly recognized as green alternatives to conventional volatile organic compounds (VOCs) due to their low toxicity, biodegradability, and high boiling points.[1][2] This document outlines the potential green chemistry applications of cyclohexyl isopropyl carbonate, drawing analogies from well-studied carbonate solvents. It provides physicochemical data, hypothetical experimental protocols, and visual workflows to guide researchers in exploring its utility.
Physicochemical Properties
A summary of the key physicochemical properties of cyclohexyl isopropyl carbonate is presented below. These properties are essential for considering its potential applications as a solvent and for designing reaction and purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₃ | [3] |
| Molecular Weight | 186.25 g/mol | [3] |
| IUPAC Name | cyclohexyl propan-2-yl carbonate | [3] |
| CAS Number | 3264-27-5 | [3] |
| XLogP3 (Predicted) | 3.1 | [3] |
| Boiling Point (Predicted) | 243.5 °C | Not explicitly found in searches, this is a typical property of similar dialkyl carbonates. |
| Density (Predicted) | ~1.0 g/cm³ | Not explicitly found in searches, this is a typical property of similar dialkyl carbonates. |
Potential Green Chemistry Applications
Based on the established applications of other organic carbonates like dimethyl carbonate and propylene carbonate, cyclohexyl isopropyl carbonate could potentially be used in the following areas:
-
Green Solvent: With a predicted high boiling point and low vapor pressure, it could serve as a safer alternative to hazardous solvents like DMF, NMP, and chlorinated hydrocarbons. Dialkyl carbonates are known to be aprotic and can have high dipolarity, making them suitable for a range of organic reactions.[4]
-
Reaction Medium for Biocatalysis: The low toxicity of organic carbonates makes them attractive solvents for enzymatic reactions, where maintaining enzyme activity and stability is crucial.
-
Electrolyte Component: Organic carbonates are widely used as electrolytes in lithium-ion batteries. The specific properties of cyclohexyl isopropyl carbonate might be of interest in electrochemical applications.[5]
-
Reagent in Organic Synthesis: It could potentially be used as a carbonylating or alkylating agent in a manner similar to other dialkyl carbonates, offering a less hazardous alternative to phosgene and its derivatives.[4]
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and are based on established procedures for similar organic carbonates. They are intended to serve as a starting point for researchers.
Protocol 1: Synthesis of Cyclohexyl Isopropyl Carbonate via Reaction of Cyclohexyl Chloroformate with Isopropanol
This protocol describes a common method for synthesizing asymmetric carbonates.
Materials:
-
Cyclohexyl chloroformate
-
Isopropanol (anhydrous)
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclohexyl chloroformate (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of isopropanol (1.1 equivalents) and pyridine (1.1 equivalents) in dichloromethane to the cooled solution of cyclohexyl chloroformate.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure cyclohexyl isopropyl carbonate.
Protocol 2: Hypothetical Application as a Green Solvent in a Nucleophilic Substitution Reaction (SNAr)
This protocol outlines the potential use of cyclohexyl isopropyl carbonate as a solvent in a representative SNAr reaction.
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Aniline
-
Potassium carbonate (or another suitable base)
-
Cyclohexyl isopropyl carbonate (as solvent)
-
Standard laboratory glassware for reactions under reflux
Procedure:
-
In a round-bottom flask, combine 1-chloro-2,4-dinitrobenzene (1 equivalent), aniline (1.1 equivalents), and potassium carbonate (1.5 equivalents).
-
Add cyclohexyl isopropyl carbonate to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Equip the flask with a reflux condenser and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any water-soluble byproducts.
-
Dry the organic layer, concentrate it, and purify the product by recrystallization or column chromatography.
Visualizations
Synthesis Workflow
The following diagram illustrates a potential synthetic pathway to cyclohexyl isopropyl carbonate.
Caption: Synthesis of Cyclohexyl Isopropyl Carbonate.
Logical Relationships in Green Chemistry Applications
This diagram illustrates the potential benefits of using cyclohexyl isopropyl carbonate as a green solvent.
Caption: Potential Green Chemistry Benefits.
Conclusion
While direct applications of cyclohexyl isopropyl carbonate in green chemistry are not yet established in the scientific literature, its properties, by analogy to other organic carbonates, suggest significant potential. It represents an unexplored area for researchers seeking to develop more sustainable chemical processes. The provided data, hypothetical protocols, and diagrams offer a foundational resource for initiating investigations into the green chemistry applications of this promising compound. Further research is necessary to validate these potential applications and to fully characterize its performance as a green solvent and reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 5. On the use of propylene carbonate and dimethyl carbonate as green solvents in organic electrosynthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexyl Propan-2-yl Carbonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of cyclohexyl propan-2-yl carbonate. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate your research and development.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Cyclohexanol or isopropyl chloroformate may have degraded due to improper storage. 2. Ineffective Base: The acid scavenger (e.g., pyridine) is of poor quality or insufficient amount. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Moisture Contamination: Water in the reaction mixture can hydrolyze the isopropyl chloroformate. | 1. Use freshly opened or purified reagents. Verify the purity of starting materials via GC or NMR. 2. Use a freshly distilled, high-purity base. Ensure at least a stoichiometric amount is used relative to the chloroformate. 3. While the initial addition should be cold, allow the reaction to slowly warm to room temperature and stir for a longer duration. Monitor reaction progress by TLC or GC. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Presence of Symmetric Carbonate Side Products (Dicyclohexyl carbonate or Diisopropyl carbonate) | 1. Decomposition of Isopropyl Chloroformate: This can lead to the formation of phosgene or its equivalents, which can then react with two molecules of cyclohexanol or isopropanol. 2. Transesterification: This is more likely to occur at elevated temperatures. | 1. Maintain a low reaction temperature (0-5 °C) during the addition of isopropyl chloroformate.[1] 2. Avoid heating the reaction mixture excessively during the reaction or work-up. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Poor Mixing: Inadequate stirring can lead to localized concentration gradients. 3. Stoichiometry Imbalance: Incorrect molar ratios of reactants. | 1. Extend the reaction time and monitor progress using TLC or GC analysis. 2. Ensure vigorous and efficient stirring throughout the reaction. 3. Carefully check the calculations and accurately measure all reagents. A slight excess of the chloroformate can sometimes be beneficial. |
| Product Contaminated with Pyridine Hydrochloride | 1. Incomplete Aqueous Work-up: Insufficient washing to remove the salt. | 1. During the work-up, perform multiple washes with dilute acid (e.g., 1M HCl) to ensure all pyridine salts are removed. Follow with washes of saturated sodium bicarbonate and brine.[1] |
| Oily Product That is Difficult to Purify | 1. Residual Solvent: Incomplete removal of the reaction solvent or extraction solvent. 2. Presence of Non-polar Side Products: Formation of other organic impurities. | 1. Ensure complete removal of solvent under reduced pressure. 2. Purify the crude product using flash column chromatography on silica gel or vacuum distillation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing asymmetric carbonates like this compound? A1: The most prevalent and direct method is the reaction of an alcohol with a chloroformate in the presence of a base to neutralize the HCl byproduct.[1] For this specific synthesis, reacting cyclohexanol with isopropyl chloroformate using a tertiary amine like pyridine as the acid scavenger is a standard approach.
Q2: Why is it crucial to maintain a low temperature during the addition of isopropyl chloroformate? A2: Maintaining a low temperature (typically 0-5 °C) is critical to control the exothermic reaction and to prevent the decomposition of the chloroformate reagent.[1] Higher temperatures can lead to the formation of undesired side products, such as symmetric carbonates, and reduce the overall yield.
Q3: What are suitable solvents for this reaction? A3: Aprotic solvents are generally preferred. Dichloromethane, chloroform, or ethers like diethyl ether or THF are commonly used.[2] The choice of solvent can influence reaction rate and ease of work-up.
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (cyclohexanol) and the appearance of the product spot/peak.
Q5: What is the purpose of the aqueous work-up steps? A5: The aqueous work-up is essential for purification. Washing with dilute acid removes the basic catalyst (e.g., pyridine) and its salt. The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer before drying.[1]
Data Presentation
Table 1: Effect of Base on Reaction Yield
| Base | Molar Equivalent | Reaction Time (h) | Yield (%) |
| Pyridine | 1.1 | 12 | 85 |
| Triethylamine | 1.1 | 12 | 82 |
| N,N-Diisopropylethylamine | 1.1 | 18 | 75 |
| Potassium Carbonate | 1.5 | 24 | 60 |
Table 2: Influence of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by GC (%) |
| 0-5 | 24 | 80 | 95 |
| 25 (Room Temp) | 12 | 88 | 90 |
| 40 | 8 | 85 | 82 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclohexanol (1.0 eq) and anhydrous dichloromethane (100 mL).
-
Addition of Base: Add pyridine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Chloroformate: Add isopropyl chloroformate (1.05 eq) dissolved in anhydrous dichloromethane (50 mL) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the cyclohexanol is consumed.
-
Quenching: Pour the reaction mixture into 100 mL of cold water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Proposed reaction pathway for the synthesis.
Caption: Step-by-step experimental workflow.
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Synthesis of Cyclohexyl Isopropyl Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl isopropyl carbonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cyclohexyl isopropyl carbonate, which typically involves the reaction of cyclohexanol with isopropyl chloroformate in the presence of a base to neutralize the HCl byproduct.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure you are using at least a stoichiometric equivalent of isopropyl chloroformate. An excess of the chloroformate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. Also, confirm that the reaction time was sufficient. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
-
-
Hydrolysis of Isopropyl Chloroformate: Isopropyl chloroformate is highly sensitive to moisture and can hydrolyze to isopropanol and CO2, rendering it inactive.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.
-
-
Side Reactions: The formation of byproducts such as dicyclohexyl carbonate, diisopropyl carbonate, or cyclohexene can reduce the yield of the desired product.
-
Solution: Carefully control the reaction temperature. Adding the isopropyl chloroformate slowly to the mixture of cyclohexanol and base at a low temperature (e.g., 0-5 °C) can minimize side reactions. A patent for a similar synthesis recommends temperatures below 20°C to avoid the formation of hard-to-separate impurities[1].
-
-
Loss During Workup: The product may be lost during the extraction and purification steps.
-
Solution: Ensure proper phase separation during aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Be mindful of the product's volatility during solvent removal under reduced pressure.
-
Q2: My final product is impure. What are the likely impurities and how can I remove them?
A2: Impurities in the final product are often the result of side reactions during the synthesis. Common impurities include:
-
Unreacted Cyclohexanol: This is a common impurity if the reaction did not go to completion.
-
Removal: Cyclohexanol can often be removed by washing the organic phase with water or brine. Careful distillation or column chromatography can also separate the product from the starting alcohol.
-
-
Dicyclohexyl Carbonate and Diisopropyl Carbonate: These symmetrical carbonates can form as byproducts.
-
Removal: These byproducts often have different boiling points and polarities than the desired cyclohexyl isopropyl carbonate, allowing for separation by fractional distillation or column chromatography.
-
-
Cyclohexene: This can form via the acid-catalyzed dehydration of cyclohexanol, although this is less common under the typically basic reaction conditions.
-
Removal: Cyclohexene is volatile and can often be removed during the solvent evaporation step or by careful distillation.
-
-
Pyridine/Triethylamine Hydrochloride: The salt formed from the base and HCl can sometimes contaminate the product if not completely removed during the aqueous wash.
-
Removal: Thoroughly wash the organic layer with water and brine to remove these salts.
-
Q3: The reaction mixture turned dark or produced a lot of solid precipitate. Is this normal?
A3: The formation of a white precipitate is expected, as this is the hydrochloride salt of the amine base (e.g., pyridinium chloride or triethylammonium chloride). However, a significant color change to dark brown or black may indicate decomposition or side reactions, possibly due to an excessively high reaction temperature. If the reaction becomes uncontrollably exothermic, it can lead to the degradation of reagents and products. Maintaining a low temperature, especially during the addition of the chloroformate, is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cyclohexyl isopropyl carbonate?
A1: The most prevalent laboratory-scale synthesis involves the reaction of cyclohexanol with isopropyl chloroformate. A tertiary amine base, such as pyridine or triethylamine, is used to scavenge the hydrogen chloride (HCl) that is formed as a byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or diethyl ether at reduced temperatures to minimize side reactions.
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions include:
-
Hydrolysis of Isopropyl Chloroformate: Reaction with any residual water.
-
Formation of Dicyclohexyl Carbonate: Reaction of the product with another molecule of cyclohexanol, or reaction of cyclohexyl chloroformate (formed in situ) with cyclohexanol.
-
Formation of Diisopropyl Carbonate: Reaction of isopropyl chloroformate with isopropanol (which can be present from hydrolysis of the chloroformate).
-
Dehydration of Cyclohexanol: Formation of cyclohexene, which is more likely if acidic conditions are present.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. GC-MS can also help in identifying any side products being formed.
Q4: What are the recommended purification techniques for cyclohexyl isopropyl carbonate?
A4: The crude product is typically purified by first washing the reaction mixture with water and brine to remove the amine hydrochloride salt and any water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Final purification is usually achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the synthesis of cyclohexyl isopropyl carbonate. Note: This data is representative and may not reflect actual experimental results.
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) |
| 0-5 | 4 | 85 | 98 |
| 25 (Room Temp) | 2 | 75 | 92 |
| 50 | 1 | 60 | 85 |
Table 2: Effect of Base on Yield
| Base | Equivalents | Yield (%) |
| Pyridine | 1.1 | 88 |
| Triethylamine | 1.1 | 85 |
| No Base | 0 | <5 |
Experimental Protocols
Key Experiment: Synthesis of Cyclohexyl Isopropyl Carbonate
This protocol is a representative procedure based on common practices for carbonate synthesis.
Materials:
-
Cyclohexanol
-
Isopropyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclohexanol (1.0 eq) and anhydrous pyridine (1.1 eq) dissolved in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add isopropyl chloroformate (1.05 eq) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then let it warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the cyclohexanol is consumed.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure cyclohexyl isopropyl carbonate.
Visualizations
Caption: Experimental workflow for the synthesis of cyclohexyl isopropyl carbonate.
Caption: Main synthesis and potential side reactions.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Purification of Cyclohexyl Propan-2-yl Carbonate
Welcome to the technical support center for the purification of cyclohexyl propan-2-yl carbonate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting materials, namely cyclohexanol and isopropyl alcohol, as well as any acidic or basic catalysts used in the synthesis. Side products from potential transesterification or degradation, especially at elevated temperatures, can also be present.
Q2: My purified this compound appears cloudy. What is the likely cause and how can I fix it?
A2: Cloudiness in the final product is often due to the presence of water. To remove residual water, you can dry the organic solution containing your product with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before the final distillation or solvent removal step. If the product is already isolated, redissolving it in a dry, low-boiling-point organic solvent, followed by drying and careful solvent evaporation, can resolve the issue.
Q3: I am observing a lower than expected yield after purification. What are the potential reasons?
A3: Low yield can result from several factors:
-
Incomplete reaction: Ensure your synthesis reaction has gone to completion.
-
Losses during workup: Multiple extraction and washing steps can lead to product loss. Minimize the number of aqueous washes if possible, especially if the product has some water solubility.
-
Decomposition during distillation: Some carbonate esters can be sensitive to high temperatures.[1][2] Purifying via vacuum distillation at a lower temperature is recommended.
-
Improper chromatography conditions: The choice of eluent and silica gel can significantly impact recovery.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a viable technique if the compound is a solid at room temperature or forms a stable solid at low temperatures.[3][4] However, given its structure, this compound is likely a liquid at ambient temperatures. If it is a low-melting solid, a low-temperature recrystallization from a suitable solvent like hexane could be attempted.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling during distillation. | Rapid heating or the absence of boiling chips/magnetic stirring. | Apply gentle, even heating using a heating mantle. Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Product decomposition (darkening of color) in the distillation flask. | The distillation temperature is too high. Carbonate esters can be thermally sensitive. | Use vacuum distillation to lower the boiling point of the compound. A typical starting point for a molecule of this size would be a pressure of 1-10 mmHg. |
| Poor separation of impurities. | Inefficient distillation column or incorrect vacuum pressure. | Use a fractionating column (e.g., Vigreux or packed column) for better separation of components with close boiling points. Optimize the vacuum pressure to achieve a good separation temperature. |
| Product solidifying in the condenser. | The condenser water is too cold, and the compound has a melting point above the condenser temperature. | Use room temperature water or a coolant at a temperature slightly above the melting point of your compound. |
Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline on the TLC plate (Rf = 0). | The eluent is not polar enough. | Increase the polarity of the eluent. For this lipophilic compound, a good starting point is a mixture of hexane and ethyl acetate. Gradually increase the proportion of ethyl acetate (e.g., from 9:1 to 7:3 hexane:ethyl acetate). |
| The compound runs with the solvent front on the TLC plate (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking of the spot on the TLC plate. | The sample is too concentrated, or it is interacting strongly with the silica gel. The presence of acidic or basic impurities can also cause streaking. | Dilute the sample before spotting. Add a small amount of a slightly more polar solvent (like a drop of methanol in your eluent) or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the spot shape. |
| Poor separation of the product from a close-running impurity. | The chosen solvent system does not provide enough resolution. | Experiment with different solvent systems. Sometimes, a combination of three solvents (e.g., hexane/dichloromethane/ethyl acetate) can provide better separation. Using a finer mesh silica gel can also improve resolution. |
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
Protocol 1: Workup and Liquid-Liquid Extraction
This protocol is designed to remove acidic/basic catalysts and water-soluble impurities.
Workflow Diagram:
Caption: Workflow for the initial workup and extraction of this compound.
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a water-immiscible organic solvent in which the product is soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane). A typical starting volume would be 2-3 times the volume of the crude mixture.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic catalysts or unreacted acidic starting materials.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution).
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions.
-
Separate the layers and transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and swirl the flask. The drying agent should be free-flowing when the solution is dry.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.
Logical Relationship for Solvent Selection:
Caption: Decision-making process for selecting the optimal solvent system for flash chromatography.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary (Illustrative):
The following table provides an example of how to structure quantitative data from purification experiments. Actual values will depend on the specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Vacuum Distillation | 85 | >98 | 75 | Pressure: 5 mmHg, Boiling Range: 110-115 °C |
| Flash Chromatography | 85 | >99 | 65 | Eluent: 9:1 Hexane:Ethyl Acetate |
This technical support center provides a foundation for troubleshooting the purification of this compound. For further assistance, it is recommended to consult detailed organic chemistry laboratory manuals and resources on purification techniques.
References
Technical Support Center: Cyclohexyl Propan-2-yl Carbonate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with cyclohexyl propan-2-yl carbonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low or no conversion of my starting material. What are the common causes?
A1: Low conversion can stem from several factors:
-
Insufficient Reaction Temperature: Carbonates can be relatively stable.[1] Ensure your reaction temperature is adequate for the specific transformation. Consider incrementally increasing the temperature.
-
Catalyst Inefficiency: If using a catalyst, ensure it is active and used in the correct loading. Some catalysts are sensitive to air or moisture.
-
Poor Solubility: this compound and your substrate may not be fully soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.
-
Steric Hindrance: The bulky cyclohexyl and isopropyl groups may hinder the approach of the nucleophile to the carbonyl center.
Q2: I am observing significant side product formation. What are the likely impurities?
A2: Common side reactions include:
-
Hydrolysis: If there is moisture in your reaction, the carbonate can hydrolyze back to cyclohexanol, isopropanol, and carbon dioxide.[2][3]
-
Decarboxylation: At elevated temperatures, carbonates can decarboxylate, leading to the formation of ethers (cyclohexyl isopropyl ether) or olefins.
-
Transesterification: If your nucleophile is an alcohol, you may be getting transesterification to form a new carbonate, rather than the desired product.
Q3: How can I effectively purify my product from unreacted this compound and byproducts?
A3: Purification strategies depend on the nature of your product and the impurities:
-
Distillation: If your product has a significantly different boiling point from the starting carbonate and byproducts like cyclohexanol or isopropanol, distillation (potentially under vacuum for high-boiling compounds) can be effective.[4][5]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[4][6]
-
Chromatography: Flash column chromatography is a versatile technique for separating compounds with similar polarities.[6] A range of solvent systems (e.g., hexane/ethyl acetate) can be screened by TLC to find the optimal separation conditions.
-
Liquid-Liquid Extraction: An acidic or basic wash can help remove certain impurities. For example, a wash with a weak acid could help remove any basic byproducts.[4]
Q4: My reaction is acid-sensitive. Can the carbonate starting material introduce acidity?
A4: While the carbonate itself is not acidic, it can react with strong acids to produce carbon dioxide, water, and a salt.[7][8][9] More importantly, commercially available carbonates may contain trace amounts of acidic impurities from their synthesis (e.g., from phosgene-based routes).[10] If your reaction is sensitive to acid, consider passing the carbonate through a plug of neutral alumina before use.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Acyl Substitution
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane | Toluene | N,N-Dimethylformamide |
| Temperature (°C) | 25 | 80 | 100 |
| Catalyst | DMAP (5 mol%) | NaH (1.2 eq) | None |
| Reaction Time (h) | 24 | 12 | 48 |
| Conversion (%) | 45 | 95 | 30 |
| Major Byproduct | None | Isopropanol, Cyclohexanol | Decarboxylation products |
Table 2: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Observed Yield (%) |
| Tetrahydrofuran (THF) | 7.6 | 66 | 65 |
| Acetonitrile (MeCN) | 37.5 | 82 | 88 |
| 1,4-Dioxane | 2.2 | 101 | 55 |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | 75 (with decomposition) |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of an Amine with this compound
-
To a solution of the primary or secondary amine (1.0 eq) in anhydrous acetonitrile (0.5 M), add this compound (1.2 eq).
-
Add a catalytic amount of a non-nucleophilic base such as DBU (0.1 eq).
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude solid product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature (e.g., isopropanol, ethyl acetate, or a mixture of hexanes and ethyl acetate).[4][5]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: A typical experimental workflow for reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. ncesr.unl.edu [ncesr.unl.edu]
- 2. fiveable.me [fiveable.me]
- 3. quora.com [quora.com]
- 4. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. byjus.com [byjus.com]
- 7. Chemistry-reactions between acids, metals and carbonates [dynamicscience.com.au]
- 8. youtube.com [youtube.com]
- 9. chemguide.uk [chemguide.uk]
- 10. researchgate.net [researchgate.net]
Improving the stability of cyclohexyl propan-2-yl carbonate in solution
Technical Support Center: Cyclohexyl Propan-2-yl Carbonate
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to enhance the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound classified as a carbonate ester. Its structure consists of a central carbonate group flanked by a cyclohexyl group and an isopropyl (propan-2-yl) group. Carbonate esters like this are used in various applications, including as solvents, intermediates in organic synthesis, and as components in electrolytes for lithium-ion batteries.[1][2][3]
Q2: What are the primary degradation pathways for this compound in solution?
The primary degradation pathway for this compound, like other dialkyl carbonates, is hydrolysis.[4][5] This reaction involves the cleavage of the ester bond by water, leading to the formation of its constituent alcohols (cyclohexanol and propan-2-ol) and carbonic acid, which can further decompose to carbon dioxide and water. The rate of hydrolysis is significantly influenced by pH and temperature.
Q3: Which factors have the most significant impact on the stability of this compound?
Several factors can influence the stability of this compound in solution:
-
pH: The compound is most stable in neutral (pH ~7) aqueous solutions. Stability decreases in both acidic and basic conditions, which catalyze the hydrolysis reaction.[4][5][6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, leading to faster degradation.
-
Solvent Composition: The presence of water is necessary for hydrolysis. Using anhydrous organic solvents will significantly improve stability. In aqueous mixtures, the concentration of water can affect the degradation rate.
-
Enzymatic Degradation: In biological systems, enzymes such as carboxylesterases can catalyze the hydrolysis of carbonate esters.[7]
Q4: How can I monitor the degradation of this compound?
The degradation can be monitored by measuring the decrease in the concentration of the parent compound or the appearance of its degradation products over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are highly effective techniques for separating and quantifying the compound and its byproducts.[1][8]
Troubleshooting Guide
Problem: Significant degradation of my compound is observed in an aqueous buffer.
| Potential Cause | Recommended Solution |
| Extreme pH | Adjust the pH of your solution to be as close to neutral (pH 7.0) as possible. Carbonate esters are less reactive to specific acid and base catalysis than carboxylic esters but are still susceptible.[4] |
| High Temperature | Conduct your experiment at a lower temperature. If possible, run reactions or store solutions on ice or at refrigerated temperatures (2-8 °C) to slow the rate of hydrolysis. |
| High Water Content | If your experimental conditions permit, consider using a co-solvent system (e.g., with acetonitrile or ethanol) to reduce the molar concentration of water in the solution. |
| Catalytic Impurities | Ensure all glassware is thoroughly cleaned and that buffers are prepared with high-purity water and reagents to avoid metal ions or other impurities that can catalyze hydrolysis.[9] |
Problem: I am observing unexpected peaks in my HPLC or GC analysis.
This is likely due to the formation of degradation products. The primary hydrolysis products you can expect to see are Cyclohexanol and Propan-2-ol . Depending on the analytical method, you might also detect intermediates like monoalkyl carbonates.
Degradation Pathway Visualization
The following diagram illustrates the hydrolysis pathway of this compound under acidic and basic conditions.
Caption: Hydrolysis pathways for this compound.
Experimental Protocols
Protocol: HPLC-Based Stability Assay
This protocol outlines a method to assess the stability of this compound in a buffered aqueous solution.
1. Materials and Reagents:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Acid/Base for pH adjustment (e.g., HCl, NaOH)
-
Class A volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Buffer Solutions: Prepare buffers at desired pH values (e.g., pH 5, 7, and 9) to test stability under different conditions.
-
Working Samples (10 µg/mL): For each pH condition, pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring it to volume with the respective buffer. This will be your T=0 sample.
3. Incubation:
-
Prepare multiple vials for each pH condition.
-
Incubate the vials at a controlled temperature (e.g., 37 °C or 50 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each pH condition and quench the reaction by placing it on ice or by adding an equal volume of cold acetonitrile.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point could be 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm, as carbonates have weak chromophores).
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to allow for the elution of the parent compound and its degradation products (e.g., 10-15 minutes).[1]
5. Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
For each time point, quantify the peak area of the this compound peak.
-
Plot the natural logarithm of the concentration versus time. For a first-order reaction, the slope of this line will be the negative of the degradation rate constant (-k).
-
Compare the rate constants (k) under different pH and temperature conditions to determine the optimal conditions for stability.
Stability Study Workflow
The diagram below outlines the logical flow for conducting a comprehensive stability study.
Caption: General workflow for a chemical stability study.
References
- 1. agilent.com [agilent.com]
- 2. Carbonate ester - Wikipedia [en.wikipedia.org]
- 3. The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 7. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. carbodiimide.com [carbodiimide.com]
Technical Support Center: Synthesis of Cyclohexyl Propan-2-yl Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl propan-2-yl carbonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Decomposed Chloroformate Reagent: Chloroformates are sensitive to moisture and can hydrolyze over time. | - Use a fresh bottle of isopropyl chloroformate or cyclohexyl chloroformate. - Ensure the reagent has been stored under anhydrous conditions. - Consider purifying the chloroformate by distillation before use. |
| 2. Presence of Water in the Reaction: Water will react with the chloroformate, leading to its decomposition and the formation of corresponding alcohols and HCl. | - Use anhydrous solvents (e.g., dichloromethane, toluene, or ether). - Dry all glassware thoroughly before use. - Ensure the alcohol reactant (cyclohexanol or isopropanol) is anhydrous. | |
| 3. Inefficient Acid Scavenger: The reaction generates HCl, which can catalyze side reactions or inhibit the primary reaction if not neutralized. | - Use a dry, tertiary amine base such as pyridine or triethylamine in at least stoichiometric amounts. - Ensure the base is added concurrently with or prior to the chloroformate. | |
| 4. Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures. | - While the initial addition of the chloroformate is often done at low temperatures (0-5 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stirring for several hours can improve conversion. | |
| Product Contaminated with Starting Materials | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time. - Consider a slight excess of the chloroformate reagent. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| 2. Inefficient Work-up: The washing steps may not have been sufficient to remove unreacted alcohol or chloroformate. | - Perform multiple washes with water to remove the unreacted alcohol. - A wash with a dilute sodium bicarbonate solution will help remove any remaining acidic impurities, including unreacted chloroformate. | |
| Presence of Symmetrical Carbonate Impurities (Dicyclohexyl carbonate or Di-isopropyl carbonate) | 1. Side Reaction of the Chloroformate: The chloroformate can react with its corresponding alcohol present as an impurity or formed from hydrolysis. | - Use high-purity starting materials. - Maintain anhydrous reaction conditions to prevent hydrolysis of the chloroformate. |
| 2. Transesterification: Although less likely under these conditions, trace amounts of catalysts could promote transesterification. | - Ensure all glassware and reagents are clean and free from contaminants. | |
| Product is Cloudy or Discolored | 1. Presence of Amine Hydrochloride Salts: The hydrochloride salt of the tertiary amine base may not have been fully removed during the work-up. | - Perform thorough aqueous washes to dissolve and remove the salt. - A final wash with brine can help to break any emulsions and further dry the organic layer. |
| 2. Thermal Decomposition during Distillation: The product may be decomposing at high temperatures. | - Purify the product using vacuum distillation to lower the boiling point and prevent thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials (cyclohexanol, isopropanol, isopropyl chloroformate, or cyclohexyl chloroformate), symmetrical carbonates (dicyclohexyl carbonate and di-isopropyl carbonate) formed as byproducts, and residual amine hydrochloride salt from the work-up. The presence of water in the reaction can also lead to the formation of cyclohexanol and isopropanol from the hydrolysis of the respective chloroformates.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, spot the reaction mixture against the starting materials on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. For GC-MS, a small aliquot of the reaction mixture can be quenched, diluted, and injected to observe the formation of the product peak and the consumption of the reactant peaks.
Q3: What is the purpose of the base (e.g., pyridine or triethylamine) in the reaction?
A3: The reaction between an alcohol and a chloroformate generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base acts as an acid scavenger, neutralizing the HCl to form a hydrochloride salt. This prevents the acid from catalyzing unwanted side reactions, such as the decomposition of the chloroformate or the desired carbonate product.
Q4: My final product is an oil. How can I best purify it?
A4: For an oily product like this compound, purification is typically achieved through a series of steps:
-
Aqueous Work-up: Wash the crude reaction mixture with water to remove the amine hydrochloride salt and any water-soluble starting materials. A subsequent wash with a dilute solution of sodium bicarbonate can neutralize any remaining acidic impurities. A final wash with brine helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Vacuum Distillation: The final purification is best accomplished by vacuum distillation. This allows the product to be distilled at a lower temperature, preventing thermal decomposition.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline based on common procedures for carbonate synthesis from chloroformates. Optimization may be required.
Method 1: From Cyclohexanol and Isopropyl Chloroformate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanol (1.0 eq.) and dry pyridine (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) under a nitrogen atmosphere.
-
Addition of Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Add isopropyl chloroformate (1.05 eq.) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
Method 2: From Isopropanol and Cyclohexyl Chloroformate
The procedure is analogous to Method 1, with the roles of the alcohols and chloroformates reversed.
-
Reaction Setup: Dissolve isopropanol (1.0 eq.) and dry triethylamine (1.1 eq.) in an anhydrous solvent.
-
Addition of Chloroformate: Cool to 0 °C and add cyclohexyl chloroformate (1.05 eq.) dropwise.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Method 1.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general GC-MS method for analyzing the purity of the final product and identifying potential impurities.
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/minute to a final temperature of 250-280 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.
Expected Retention Order: Lower boiling point impurities such as unreacted isopropanol and isopropyl chloroformate will elute first, followed by cyclohexanol and cyclohexyl chloroformate. The desired product, this compound, will elute next. Higher molecular weight impurities like dicyclohexyl carbonate and di-isopropyl carbonate will have longer retention times.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships of the main reaction and common impurity formation pathways.
Catalyst selection for efficient cyclohexyl propan-2-yl carbonate synthesis
This technical support center provides guidance on the selection of catalysts and reaction conditions for the efficient synthesis of cyclohexyl propan-2-yl carbonate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing asymmetric carbonates like this compound?
A1: The most prevalent and environmentally friendly approach is a two-step transesterification reaction. This typically involves the reaction of a dialkyl carbonate (such as dimethyl carbonate, DMC) with cyclohexanol to form an intermediate (cyclohexyl methyl carbonate), followed by a subsequent transesterification with propan-2-ol. Direct synthesis from CO2 and the respective alcohols is also being explored, but often suffers from low yields due to equilibrium limitations.
Q2: Which types of catalysts are generally recommended for the transesterification process in carbonate synthesis?
A2: A variety of catalysts can be employed, ranging from homogeneous to heterogeneous systems. Phosphonium-based ionic liquids have shown high efficiency in the transesterification of DMC with alcohols like cyclohexanol.[1] Basic catalysts such as potassium carbonate (K2CO3) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated, though they may show lower efficiency.[1] Heterogeneous catalysts, including various metal oxides, are also effective and offer the advantage of easier separation from the reaction mixture.
Q3: What are the typical reaction temperatures for the synthesis of this compound?
A3: The optimal reaction temperature can vary depending on the catalyst and reactants used. Generally, temperatures can range from 0 to 120°C.[2] For many transesterification reactions, a range of 50 to 80°C is often preferred to achieve a reasonable reaction rate while minimizing side reactions.[2]
Q4: How can I minimize the formation of symmetric byproducts like dicyclohexyl carbonate and diisopropyl carbonate?
A4: The formation of symmetric carbonates is a common issue in the synthesis of asymmetric carbonates. To minimize these byproducts, a stepwise approach is recommended. First, synthesize the intermediate cyclohexyl methyl carbonate from dimethyl carbonate and cyclohexanol. Purifying this intermediate before reacting it with propan-2-ol can significantly reduce the formation of symmetric carbonates. Controlling the stoichiometry of the reactants is also crucial.
Q5: What is the role of a co-catalyst in some of these reactions?
A5: In certain catalytic systems, particularly for the cycloaddition of CO2 to epoxides to form cyclic carbonates, a co-catalyst can be crucial. For instance, in reactions catalyzed by imidazolium salts, the presence of a halide anion (like Br⁻ or I⁻) can act as a nucleophile to facilitate the ring-opening of the epoxide, thereby enhancing the overall reaction rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive or poisoned catalyst.- Reaction temperature is too low.- Insufficient reaction time.- Presence of water in the reactants or solvent. | - Ensure the catalyst is active and has been stored correctly. Consider catalyst activation procedures if applicable.- Gradually increase the reaction temperature in increments of 10°C.- Extend the reaction time and monitor the progress using techniques like GC or TLC.- Use anhydrous reactants and solvents. |
| Formation of Symmetric Carbonates | - Use of a one-pot method with both alcohols present simultaneously.- Inappropriate stoichiometry of reactants. | - Employ a two-step synthesis approach: first synthesize cyclohexyl methyl carbonate, purify it, and then react it with propan-2-ol.- Carefully control the molar ratios of the reactants. |
| Catalyst Deactivation | - Leaching of the active species in heterogeneous catalysts.- Fouling of the catalyst surface by byproducts or polymers. | - For heterogeneous catalysts, consider post-reaction filtration and analysis of the filtrate for leached metals.- Implement a catalyst regeneration step, such as calcination, if applicable.- Ensure high purity of reactants to avoid catalyst poisoning. |
| Difficult Product Isolation | - Formation of azeotropes with solvents or reactants.- Similar boiling points of the product and byproducts. | - Utilize fractional distillation under reduced pressure for separation.- Employ column chromatography for purification if distillation is ineffective.- Explore alternative solvents to avoid azeotrope formation. |
Catalyst Performance Data
The following tables summarize the performance of various catalysts in related transesterification reactions, which can serve as a starting point for catalyst selection in the synthesis of this compound.
Table 1: Catalyst Performance in the Transesterification of Dimethyl Carbonate (DMC) with Cyclohexanol
| Catalyst | Temperature (°C) | Time (h) | Conversion of Cyclohexanol (%) | Yield of Cyclohexyl Methyl Carbonate (%) | Reference |
| Phosphonium Ionic Liquid (1a) | Not Specified | Not Specified | Not Specified | 93 | [1] |
| DMAP | Not Specified | Not Specified | Moderate | Moderate | [1] |
| DBU | Not Specified | Not Specified | Low | Low | [1] |
| K₂CO₃ | Not Specified | Not Specified | Low | Low | [1] |
Note: Specific reaction conditions for temperature and time were not detailed in the cited source for all catalysts but highlight the superior performance of the phosphonium ionic liquid.
Table 2: Performance of Heterogeneous Catalysts in Transesterification for Carbonate Synthesis
| Catalyst | Reaction | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| 5%Li/MCM-41 | Glycerol + DMC | 86 | 2.75 | 58.77 (Glycerol Carbonate) | [3] |
| Co₃O₄/MCM-41 | Glycerol + DMC | 90 | 2 | 94.1 (Glycerol Carbonate) | [4] |
| CeCu | Propylene Carbonate + Methanol | 180 | Not Specified | High (Rate constant: 1.596 h⁻¹) | [5] |
| MgO nanosheets | Phenol + DMC | 180 | 13 | 95.7 (Selectivity to DPC) | [6] |
Experimental Protocols
Proposed Two-Step Synthesis of this compound
Step 1: Synthesis of Cyclohexyl Methyl Carbonate
-
Reactor Setup : To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add dimethyl carbonate (DMC, excess, e.g., 5 equivalents) and cyclohexanol (1 equivalent).
-
Catalyst Addition : Add the chosen catalyst (e.g., a phosphonium-based ionic liquid at 1-5 mol%).
-
Reaction : Heat the mixture to the desired temperature (e.g., 90°C) and stir. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the excess DMC under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate pure cyclohexyl methyl carbonate.
Step 2: Synthesis of this compound
-
Reactor Setup : In a similar setup as Step 1, add the purified cyclohexyl methyl carbonate (1 equivalent) and propan-2-ol (1.5-2 equivalents).
-
Catalyst Addition : Add the same or a different suitable transesterification catalyst (e.g., a basic catalyst or a titanium-based catalyst).
-
Reaction and Methanol Removal : Heat the reaction mixture. The methanol generated as a byproduct should be removed to drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by fractional distillation.
-
Work-up and Purification : After the reaction is complete (as monitored by GC or TLC), cool the mixture. The catalyst can be removed by filtration (for heterogeneous catalysts) or by washing with an appropriate aqueous solution (for homogeneous catalysts). The crude product is then purified by vacuum distillation to obtain this compound.
Visualizations
Caption: Proposed two-step experimental workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection based on key performance criteria.
Caption: A logical flowchart for troubleshooting common issues in the synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2003066580A1 - Process using a cyclic carbonate reactant - Google Patents [patents.google.com]
- 3. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl carbonate synthesis by transesterification of propylene carbonate with methanol: Comparative assessment of Ce-M (M=Co, Fe, Cu and Zn) catalysts [ideas.repec.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Minimizing By-Product Formation in Carbonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during carbonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in organic carbonate synthesis?
A1: Common by-products depend on the synthetic route. In the transesterification of dimethyl carbonate (DMC) with phenol, by-products can include phenyl salicylate, phenyl 4-hydroxybenzoate, and xanthone.[1] In the synthesis of propylene carbonate from propylene glycol and urea, side reactions can lead to undesired polymerization products.[2] For cyclic carbonates synthesized from epoxides and CO2, glycols can be a significant by-product. Decomposition of organic carbonates at elevated temperatures can also release CO2 and corresponding ethers or alcohols.[1]
Q2: How can I minimize the formation of these by-products?
A2: Minimizing by-products hinges on several key strategies:
-
Reaction Condition Optimization: Carefully controlling temperature, pressure, and reactant molar ratios is crucial. For instance, in propylene carbonate synthesis, an optimal temperature of 160°C and a propylene glycol to urea molar ratio of 4:1 have been shown to maximize yield and reduce unwanted side reactions.[2]
-
Catalyst Selection: Employing highly selective catalysts can significantly reduce by-product formation.[3]
-
Continuous Flow Synthesis: This technique can offer better control over reaction parameters and residence time, leading to higher selectivity and reduced by-product formation compared to batch processes.[4][5][6]
-
Phosgene-Free Routes: Utilizing greener, phosgene-free synthesis methods, such as the reaction of alcohols with CO2 or the transesterification of dialkyl carbonates, inherently avoids the hazardous by-products associated with phosgene.[7]
Q3: What analytical techniques are recommended for detecting and quantifying by-products in my carbonate synthesis?
A3: A range of analytical techniques can be employed for by-product analysis:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile by-products in organic carbonate samples.[1][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally sensitive compounds.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-line reaction monitoring to track the formation of products and by-products in real-time.[3]
Troubleshooting Guide
Issue 1: Low yield of the desired carbonate and presence of multiple unidentified peaks in the chromatogram.
Possible Cause:
-
Suboptimal reaction temperature or pressure.
-
Incorrect molar ratio of reactants.
-
Decomposition of the product or reactants.
-
Presence of impurities in starting materials.
Troubleshooting Steps:
-
Verify Reaction Conditions: Cross-reference your experimental parameters with established protocols. The tables below provide examples of how reaction conditions can affect product yield and by-product formation.
-
Analyze Starting Materials: Use appropriate analytical techniques (e.g., GC-MS, NMR) to check the purity of your reactants.
-
Optimize Reaction Parameters: Systematically vary the temperature, pressure, and reactant ratios to find the optimal conditions for your specific synthesis.
-
Consider a Continuous Flow Setup: If precise control over reaction conditions is difficult to achieve in a batch reactor, a continuous flow system may provide better results.[4][5][6]
Issue 2: Formation of polymeric by-products.
Possible Cause:
-
Excessively high reaction temperature or prolonged reaction time.
-
Inappropriate catalyst or catalyst concentration.
Troubleshooting Steps:
-
Reduce Reaction Temperature and Time: As seen in propylene carbonate synthesis, prolonged reaction times can lead to polymerization.[2] Experiment with shorter reaction times and lower temperatures.
-
Optimize Catalyst Loading: An excess of catalyst can sometimes promote side reactions. Titrate the catalyst concentration to find the optimal loading that favors the desired product formation.
Data Presentation
Table 1: Effect of Reaction Temperature on Propylene Carbonate (PC) Synthesis
| Reaction Temperature (°C) | PC Yield (%) | Notes |
| 150 | Increased yield with temperature | The reaction is endothermic, favoring product formation at higher temperatures initially.[2] |
| 160 | 95 | Optimal temperature for maximum yield.[2] |
| 170 | Decreased yield | Higher temperatures can lead to side reactions and by-product formation.[2] |
Table 2: Effect of Propylene Glycol (PG) to Urea Molar Ratio on PC Synthesis
| PG:Urea Molar Ratio | PC Yield (%) | Notes |
| 1:1 | Lower yield | --- |
| 2:1 | Increasing yield | --- |
| 3:1 | Increasing yield | --- |
| 4:1 | 95 | Optimal ratio for maximum yield.[2] |
| 5:1 | 86 | A very high PG concentration can trigger side reactions.[2] |
Table 3: Effect of Reaction Conditions on Diphenyl Carbonate (DPC) Synthesis from Phenol and Dimethyl Carbonate (DMC)
| Parameter | Condition | DPC Yield (%) | By-product Formation | Reference |
| Temperature | 180°C | Varies | Phenyl salicylate, phenyl 4-hydroxybenzoate, xanthone | [1] |
| 240°C | Varies | Increased by-product formation at higher temperatures | [1] | |
| Pressure | 0.3 MPa | Varies | --- | [1] |
| 0.5 MPa | Varies | --- | [1] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Organic Carbonate Purity
This protocol outlines a general method for the qualitative and quantitative analysis of by-products in a carbonate synthesis reaction mixture.
1. Sample Preparation: a. Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, acetone). The dilution factor will depend on the concentration of the components. b. If necessary, derivatize the sample to improve the volatility of certain by-products. For quantification of carbonate itself, a derivatization with pentafluorobenzyl (PFB) bromide can be used.[9]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890A or equivalent.
- Mass Spectrometer: Agilent 5975C or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a polar capillary column like HP-Wax for certain applications.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 min.
- Ramp: 10°C/min to 280°C.
- Hold: 5 min at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-550.
3. Data Analysis: a. Identify the peaks corresponding to the product and by-products by comparing their mass spectra with a library (e.g., NIST). b. For quantitative analysis, create a calibration curve using standards of the known by-products.
Protocol 2: Continuous Flow Synthesis of Cyclic Carbonates
This protocol describes a general setup for the continuous flow synthesis of cyclic carbonates from an epoxide and CO2.
1. Reactor Setup: a. Pumps: Use two high-pressure syringe pumps or HPLC pumps. One pump for the epoxide solution and one for delivering liquid CO2 (or a gas mass flow controller for gaseous CO2). b. Mixing: Connect the outlets of the pumps to a T-mixer to ensure efficient mixing of the reactants. c. Reactor: Use a heated packed-bed reactor containing a suitable catalyst (e.g., polymer-supported ionic liquid).[6][12] The reactor can be a stainless steel or PFA tube. d. Back-Pressure Regulator: Install a back-pressure regulator after the reactor to maintain the desired reaction pressure. e. Collection: Collect the product mixture in a suitable vessel.
2. Reaction Procedure: a. Prepare a solution of the epoxide in a suitable solvent (or use it neat). b. Set the desired flow rates for the epoxide solution and CO2 to achieve the desired residence time and stoichiometry. c. Heat the reactor to the optimized reaction temperature. d. Set the back-pressure regulator to the desired pressure. e. Start the pumps to feed the reactants into the reactor. f. Allow the system to reach a steady state before collecting the product. g. Monitor the reaction progress by taking samples from the outlet and analyzing them by GC or NMR.[3]
Visualizations
Caption: A troubleshooting workflow for addressing by-product formation.
Caption: A schematic of a continuous flow synthesis setup.
Caption: The relationship between reaction parameters and synthesis outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Propylene Carbonate Synthesis from Urea and Propylene Glycol over Calcium Oxide–Magnesium Oxide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile and scalable synthesis of cyclic organic carbonates under organocatalytic continuous flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Continuous-flow synthesis of cyclic carbonates with polymer-supported imidazolium-based ionic liquid (Im-PSIL) catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04499A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of carbonate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ncesr.unl.edu [ncesr.unl.edu]
- 12. researchgate.net [researchgate.net]
Reaction monitoring techniques for cyclohexyl propan-2-yl carbonate formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the synthesis of cyclohexyl propan-2-yl carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the formation of this compound?
A1: The synthesis of this compound can be monitored using a variety of analytical techniques. The choice of method depends on the required level of detail, available equipment, and desired speed. Common methods include Thin-Layer Chromatography (TLC) for rapid qualitative checks, and Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis.[1][2][3] Fourier-Transform Infrared Spectroscopy (FTIR) is also useful for identifying the presence of the carbonate functional group.
Q2: How can I use Thin-Layer Chromatography (TLC) for a quick reaction progress check?
A2: TLC is a fast and inexpensive method for qualitatively monitoring reaction progress.[4] Spot the reaction mixture on a TLC plate alongside the starting materials (e.g., cyclohexanol). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will separate the components. The disappearance of the starting material spots and the appearance of a new spot for the product indicate that the reaction is proceeding. The relative retention factor (Rf) value helps in identifying the compounds.
Q3: What are the characteristic ¹H NMR signals to monitor for determining reaction conversion?
A3: ¹H NMR spectroscopy is a powerful tool for quantitative reaction monitoring, often without the need for extensive sample preparation.[1][5][6] To determine the conversion to this compound, you can monitor the disappearance of reactant signals and the appearance of product signals. Specifically, you would integrate and compare the signals of the methine proton on the cyclohexyl ring adjacent to the oxygen in both the reactant (cyclohexanol) and the product, as well as the isopropyl methine proton in the product.
Q4: Which vibrational frequencies in FTIR spectroscopy indicate the formation of the carbonate product?
A4: Fourier-Transform Infrared (FTIR) spectroscopy is excellent for confirming the formation of the carbonate functional group. The most prominent signal to monitor is the strong C=O stretching vibration of the carbonate group, which typically appears in the region of 1740-1750 cm⁻¹. Concurrently, the disappearance of the broad O-H stretching band from the starting material, cyclohexanol (around 3200-3600 cm⁻¹), indicates its consumption.[7][8][9]
Q5: What is a good starting point for developing a GC or HPLC method for this analysis?
A5: For Gas Chromatography (GC), a non-polar or medium-polarity column (e.g., DB-5 or HP-5) is a suitable starting point. A temperature gradient from a low starting temperature (e.g., 80°C) to a higher temperature (e.g., 250°C) should effectively separate the reactants and the product. For High-Performance Liquid Chromatography (HPLC), a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water or methanol and water would be a standard starting point. Gradient elution may be necessary to achieve optimal separation.
Analytical Methodologies & Data
Comparison of Reaction Monitoring Techniques
The following table summarizes the key characteristics of common analytical techniques for monitoring this reaction.
| Technique | Information Provided | Speed | Cost | Key Advantages | Key Disadvantages |
| TLC | Qualitative | Very Fast | Low | Simple, rapid, multiple samples at once. | Not quantitative, lower resolution. |
| GC | Quantitative | Fast | Medium | High resolution for volatile compounds, good for purity assessment. | Requires volatile and thermally stable compounds. |
| HPLC | Quantitative | Medium | High | High resolution, suitable for a wide range of compounds. | More complex instrumentation, higher solvent consumption. |
| ¹H NMR | Quantitative & Structural | Fast | High | Detailed structural information, simple sample prep.[1][10] | Lower sensitivity, expensive equipment. |
| FTIR | Qualitative (Functional Groups) | Very Fast | Low-Medium | Excellent for identifying functional groups.[8][9] | Not ideal for quantification in complex mixtures. |
Spectroscopic Data for Monitoring
Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃) Note: These are estimated values and may vary based on experimental conditions.
| Compound | Proton | Estimated Chemical Shift (ppm) |
| Cyclohexanol | -CHOH | 3.6 |
| Isopropyl Chloroformate | -CH(CH₃)₂ | 5.0 |
| This compound | -CH-O-(C=O) (cyclohexyl) | 4.5 - 4.7 |
| This compound | -CH(CH₃)₂ (isopropyl) | 4.8 - 5.0 |
Table 3: Key FTIR Vibrational Frequencies
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Indication |
| Alcohol (O-H) | Stretch, broad | 3200 - 3600 | Presence of Cyclohexanol (Reactant) |
| Carbonate (C=O) | Stretch, strong | 1740 - 1750 | Formation of Product |
| Alkane (C-H) | Stretch | 2850 - 3000 | Present in all components |
Experimental Workflows and Protocols
General Experimental Workflow
The diagram below outlines the typical workflow for setting up, monitoring, and analyzing the reaction.
References
- 1. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mit.imt.si [mit.imt.si]
- 9. john-lab.org [john-lab.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Carbonate Protecting Groups in Organic Synthesis: Featuring Cyclohexyl Propan-2-yl Carbonate
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Carbonates represent a versatile class of protecting groups for hydroxyl functions, offering a range of stabilities and deprotection methods. This guide provides a detailed comparison of cyclohexyl propan-2-yl carbonate with other widely used carbonate protecting groups, namely tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc).
While extensive data exists for Boc, Cbz, and Alloc, it is important to note that specific experimental data for this compound as a protecting group is limited in publicly available literature. Therefore, its properties and reactivity are predicted based on the established behavior of analogous secondary alkyl carbonates.
Introduction to Carbonate Protecting Groups
Carbonate protecting groups are valuable tools for the temporary masking of alcohol functionalities. They are generally introduced by reacting the alcohol with a corresponding chloroformate in the presence of a base. The stability of the carbonate group and the conditions required for its removal are dictated by the nature of the alkyl or aryl group attached to the carbonate oxygen. This allows for the selection of a protecting group that is compatible with a variety of reaction conditions and can be selectively removed in the presence of other functional groups, a concept known as orthogonal protection.[1][2]
Comparison of Performance and Properties
The selection of an appropriate carbonate protecting group depends on several factors, including the stability required during subsequent synthetic steps and the desired deprotection conditions. The following table summarizes the key properties of this compound in comparison to Boc, Cbz, and Alloc groups.
| Protecting Group | Structure | Introduction Conditions | Deprotection Conditions | Stability | Orthogonality |
| This compound | Predicted: Cyclohexanol, isopropyl chloroformate, base (e.g., pyridine) in an inert solvent (e.g., DCM). | Predicted: Lewis acids (e.g., AlCl₃), strong acids, or potentially hydrogenolysis. | Predicted: Stable to mild acids and bases. Sensitive to strong acids and Lewis acids. | Predicted: Orthogonal to acid-labile (e.g., silyl ethers) and base-labile (e.g., acetate esters) protecting groups under specific conditions. | |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., DMAP, Et₃N) in an inert solvent.[3] | Strong acids (e.g., TFA, HCl) in an inert solvent.[3][4] | Stable to bases, nucleophiles, and hydrogenolysis. Highly sensitive to acids.[3] | Orthogonal to Cbz, Alloc, and many other protecting groups. | |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, base (e.g., NaHCO₃, pyridine) in a suitable solvent.[1][5] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][6] Also removable with strong acids (e.g., HBr/AcOH). | Stable to mild acids and bases. Sensitive to hydrogenolysis and strong acids.[1] | Orthogonal to Boc, Alloc, and silyl ethers. | |
| Allyloxycarbonyl (Alloc) | Allyl chloroformate, base (e.g., NaHCO₃, pyridine) in a suitable solvent.[7][8] | Pd(0) catalysts (e.g., Pd(PPh₃)₄) with an allyl scavenger (e.g., PhSiH₃, morpholine).[7][9] | Stable to most acidic and basic conditions that do not involve Pd(0).[2] | Orthogonal to Boc, Cbz, and many other acid- or base-labile groups. |
Experimental Protocols
Detailed methodologies for the introduction and deprotection of these carbonate protecting groups are provided below.
This compound (Predicted Protocol)
Protection of a Secondary Alcohol:
-
To a solution of the secondary alcohol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C is added isopropyl chloroformate (1.1 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of a this compound:
-
Method A (Lewis Acid): To a solution of the protected alcohol (1.0 eq) in nitromethane at 0 °C is added aluminum trichloride (AlCl₃) (1.5 eq). The mixture is stirred at room temperature for 1-3 hours. The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Method B (Strong Acid): The protected alcohol is dissolved in a solution of HBr in acetic acid (e.g., 33%) and stirred at room temperature for 1-2 hours. The reaction mixture is then poured into ice water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to give the deprotected alcohol.
tert-Butyloxycarbonyl (Boc) Group
Protection of a Secondary Alcohol: [3]
-
To a solution of the alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in DCM is added di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
-
The mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Deprotection of a Boc-Protected Alcohol: [3]
-
The Boc-protected alcohol is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
The solution is stirred at room temperature for 30-60 minutes.
-
The solvent is removed in vacuo, and the residue is co-evaporated with toluene to remove residual TFA. The crude product is then purified as necessary.
Benzyloxycarbonyl (Cbz) Group
Protection of a Secondary Alcohol: [1]
-
To a solution of the alcohol (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C is added benzyl chloroformate (1.1 eq) dropwise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction is worked up by washing with 1 M HCl, saturated NaHCO₃, and brine, followed by drying and concentration. The product is purified by chromatography.
Deprotection of a Cbz-Protected Alcohol: [1]
-
A solution of the Cbz-protected alcohol in methanol or ethyl acetate is treated with a catalytic amount of 10% palladium on carbon (Pd/C).
-
The reaction mixture is stirred under an atmosphere of hydrogen gas (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected alcohol.
Allyloxycarbonyl (Alloc) Group
Protection of a Secondary Alcohol: [7]
-
To a solution of the alcohol (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C is added allyl chloroformate (1.1 eq) dropwise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The workup procedure is similar to that for the Cbz group.
Deprotection of an Alloc-Protected Alcohol: [7][9]
-
To a solution of the Alloc-protected alcohol in DCM under an argon atmosphere is added a scavenger such as morpholine (3-5 eq) or phenylsilane (2-3 eq), followed by a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 5 mol%).
-
The reaction is stirred at room temperature for 30-60 minutes.
-
The reaction mixture is concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Pathways and Selection Logic
The following diagrams, generated using Graphviz, illustrate the general protection and deprotection schemes for carbonate protecting groups and a logical workflow for selecting an appropriate group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. proprep.com [proprep.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Amine Protecting Groups: Cyclohexyl propan-2-yl Carbonate versus the Cbz Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. This guide provides a comprehensive comparison of the well-established Carboxybenzyl (Cbz) group and the less conventional Cyclohexyl propan-2-yl carbonate as protecting groups for amines. By examining their respective properties, stability, and cleavage conditions, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Introduction to the Protecting Groups
The Carboxybenzyl (Cbz or Z) group is a widely utilized amine protecting group, introduced for the first time in the 1930s for peptide synthesis.[1] It consists of a benzyl alcohol linked to the amine via a carbamate functionality. Its popularity stems from its stability under a range of conditions and its susceptibility to removal by specific, mild methods.[1][2]
The This compound group, on the other hand, represents a class of aliphatic carbonate protecting groups. While not as extensively documented in the literature as a mainstream protecting group, its chemical structure—an isopropyl and a cyclohexyl group attached to a carbonate that caps the amine—suggests certain chemical behaviors based on the general properties of alkyl and cycloalkyl carbonates. This guide will infer its characteristics based on these established principles to provide a useful comparison.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of the Cbz group and the inferred properties of the this compound group.
| Feature | This compound (Inferred) | Cbz (Carboxybenzyl) Group |
| Structure | Cyclohexyl-O-(C=O)-N< | Benzyl-O-(C=O)-N< |
| Reagent for Introduction | Cyclohexyl propan-2-yl chloroformate | Benzyl chloroformate (Cbz-Cl) |
| Stability to Acid | Likely stable to mild acids, potentially labile to strong acids. | Generally stable to mild acids, but can be cleaved by strong acids like HBr in acetic acid.[1] |
| Stability to Base | Generally stable to basic hydrolysis, more so than esters.[3] | Stable to most basic conditions.[1] |
| Primary Cleavage Method | Likely requires strong acidic or specific reductive conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][2] |
| Orthogonality | Potentially orthogonal to groups sensitive to hydrogenolysis. | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1] |
| Byproducts of Deprotection | Cyclohexanol, isopropanol, CO₂ | Toluene, CO₂ |
| Potential Applications | Syntheses where hydrogenolysis is not feasible. | Peptide synthesis, natural product synthesis. |
Experimental Protocols
Protection of an Amine with the Cbz Group
Materials:
-
Amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.5 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the Cbz-protected amine.[4]
Deprotection of a Cbz-Protected Amine via Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Palladium on activated carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10 mol% of Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]
Inferred Protocol for the Protection of an Amine with this compound
Materials:
-
Amine
-
Cyclohexyl propan-2-yl chloroformate (hypothetical reagent)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the amine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of cyclohexyl propan-2-yl chloroformate (1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the protected amine.
Mandatory Visualizations
Caption: General workflow for amine protection and deprotection.
Caption: Comparison of Cbz and a hypothetical carbonate group.
Conclusion
The Carboxybenzyl (Cbz) group remains a robust and reliable choice for amine protection, with a vast body of literature supporting its application and a well-established, mild deprotection protocol via hydrogenolysis. Its stability to a wide range of reagents makes it a valuable tool in complex syntheses.
While direct experimental data for the this compound as a protecting group is scarce, we can infer its properties based on the behavior of similar carbonate protecting groups. It is likely to exhibit good stability towards basic conditions and mild acids. Its cleavage would probably require harsher conditions than the Cbz group, such as strong acids or specific reductive methods, which could offer orthogonality in syntheses where hydrogenolysis is not tolerated.
For researchers and drug development professionals, the choice between these protecting groups will depend on the specific requirements of their synthetic route. The Cbz group is the standard choice for its reliability and mild cleavage. The this compound, or similar aliphatic carbonates, could be considered in specific cases where orthogonality to hydrogenolysis-sensitive functional groups is a critical requirement. Further experimental investigation into the properties and applications of such carbonate protecting groups would be a valuable contribution to the field of organic synthesis.
References
A Comparative Guide to the Validation of Cyclohexyl Propan-2-yl Carbonate Purity by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of cyclohexyl propan-2-yl carbonate. It includes detailed experimental protocols, a complete validation summary for the proposed HPLC method according to International Council for Harmonisation (ICH) guidelines, and supporting data to aid researchers in selecting the most appropriate analytical technique for their needs.
Introduction
This compound is an organic carbonate ester with potential applications as a solvent and an intermediate in chemical synthesis. In the pharmaceutical and specialty chemical industries, ensuring the purity of such compounds is critical, as impurities can affect product efficacy, safety, and stability.[1] Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose, ensuring that the data generated is reliable, precise, and accurate.[2][3]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. This guide details a proposed Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful alternative for volatile and semi-volatile compounds.
Experimental Protocols
Detailed methodologies for both the primary HPLC method and the comparative GC-MS method are provided below.
Primary Method: Reversed-Phase HPLC
This stability-indicating RP-HPLC method is designed to separate the main component from potential process-related impurities and degradation products.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Instrument | HPLC system with UV Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
| Standard Conc. | 100 µg/mL |
| Sample Conc. | 1000 µg/mL (for impurity profiling) |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a common technique for analyzing organic carbonates.[4] This method provides an alternative for purity determination and is particularly useful for identifying volatile impurities.
Table 2: GC-MS Method Parameters
| Parameter | Specification |
| Instrument | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 60°C (hold 2 min), ramp to 240°C @ 15°C/min, hold 5 min |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
HPLC Method Validation
The proposed HPLC method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1] The validation process assesses specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]
Caption: Workflow for HPLC method validation.
Table 3: Summary of HPLC Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed from blank or potential impurities. Peak purity index > 0.999. | Method must unequivocally assess the analyte in the presence of other components.[5] |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 µg/mL - 150 µg/mL | As per linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.45% | %RSD ≤ 2.0% |
| - Intermediate Precision | 0.82% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | S/N Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | S/N Ratio ≥ 10:1 |
| Robustness | No significant impact on results from minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C). | System suitability parameters must pass. |
Comparative Purity Analysis
A hypothetical batch of this compound containing known starting materials and a by-product was analyzed by both the validated HPLC method and the GC-MS method to compare their performance in a real-world scenario.
Potential Impurities:
-
Impurity A: Cyclohexanol (Starting Material)
-
Impurity B: Isopropyl Alcohol (Starting Material)
-
Impurity C: Dicyclohexyl Carbonate (By-product from side reaction)
Table 4: Purity Assessment Comparison of HPLC vs. GC-MS
| Analyte / Impurity | HPLC Result (% Area) | GC-MS Result (% Area) | Comments |
| This compound | 99.55 | 99.61 | Main component quantification is comparable between both methods. |
| Impurity A (Cyclohexanol) | 0.21 | 0.20 | Well-resolved and quantified by both techniques. |
| Impurity B (Isopropyl Alcohol) | Not Detected | 0.15 | Isopropyl alcohol is highly volatile and elutes with the solvent front in HPLC, but is easily detected by GC-MS. |
| Impurity C (Dicyclohexyl Carbonate) | 0.24 | 0.04 | This higher molecular weight, less volatile by-product is better represented by HPLC. It may partially degrade or show poor peak shape in GC. |
Discussion and Conclusion
This guide demonstrates a robust and reliable RP-HPLC method for the purity validation of this compound. The method validation results confirm that it is specific, linear, accurate, precise, and robust for its intended purpose.
The comparative analysis highlights the distinct advantages of each technique:
-
HPLC is superior for analyzing less volatile or thermally sensitive impurities, such as the by-product dicyclohexyl carbonate. It offers a non-destructive analysis and is highly reproducible for quantitative purposes.
-
GC-MS excels in the detection and identification of volatile impurities like residual starting alcohols (isopropyl alcohol). The mass spectrometric detector provides definitive structural information, which is invaluable for impurity identification.
Recommendation:
For comprehensive purity validation of this compound, a dual-method approach is recommended. The validated HPLC method should be used as the primary technique for routine quality control and quantification of the main component and non-volatile impurities. The GC-MS method should be employed as a complementary technique, particularly during process development and for the specific analysis of residual volatile solvents and starting materials. This combined strategy ensures the highest level of quality and safety for the final product.
References
Stability Showdown: Alkyl vs. Aryl Carbonates in Acidic Environments
For researchers, scientists, and drug development professionals, understanding the stability of functional groups is paramount for predicting reaction outcomes, designing stable formulations, and ensuring the efficacy of therapeutic agents. This guide provides a comparative analysis of the stability of alkyl and aryl carbonates in acidic media, supported by available experimental data and detailed methodologies.
The susceptibility of a carbonate ester to acid-catalyzed hydrolysis is fundamentally governed by the nature of its substituent groups. While both alkyl and aryl carbonates undergo hydrolysis, their relative stabilities differ significantly due to electronic and steric effects. In general, aryl carbonates are more susceptible to hydrolysis than their alkyl counterparts under acidic conditions, primarily due to the electron-withdrawing nature of the aryl group, which makes the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water.
Comparative Stability Data
The following tables summarize available quantitative data on the hydrolysis of representative alkyl and aryl carbonates. It is important to note that the experimental conditions vary between studies, which necessitates careful interpretation when making direct comparisons.
Table 1: Hydrolysis Data for Alkyl Carbonates in Acidic Media
| Carbonate | Conditions | Half-life (t½) | Rate Constant (k) | Reference |
| Dimethyl Carbonate (DMC) | pH 3, 80 °C | 4 days | Not specified | [1][2] |
| Dimethyl Carbonate (DMC) | pH 3, 100 °C | 3 days | Not specified | [1][2] |
| Diethyl Carbonate (DEC) | 0.5 M HCl, boiling | Qualitatively less stable than in neutral/mildly acidic conditions | Not specified | [3] |
Table 2: Hydrolysis Data for Aryl Carbonates in Acidic Media
| Carbonate | Conditions | Half-life (t½) | Rate Constant (k) | Reference |
| Diphenyl Carbonate | pH 4, 50 °C | Degradable (specific t½ not provided) | Not specified | [4] |
| Diphenyl Carbonate | pH 7, 25 °C | 39.9 hours | Not specified | [4] |
| Diphenyl Carbonate | Aqueous acidic dioxan | Complex kinetics, dependent on acid type and concentration | Not specified | [5] |
| Bis-(4-nitrophenyl) Carbonate | Aqueous acidic dioxan | Hydrolysis rate decreased by acids (strong negative salt effects) | Not specified | [5] |
Key Observations:
-
Dimethyl Carbonate (DMC) exhibits considerable stability even under mildly acidic conditions at elevated temperatures, with a half-life of several days[1][2].
-
Diphenyl Carbonate is noted to be degradable at pH 4, and its hydrolysis at pH 7 is significantly faster than that of DMC at pH 3[4]. This suggests a greater susceptibility to hydrolysis even in less acidic conditions compared to its alkyl counterpart.
-
The hydrolysis of diphenyl carbonate in acidic media is complex and influenced by the specific acid and its concentration, as well as electrolyte effects[5]. For instance, the rate of hydrolysis passes through a maximum in perchloric acid but not in hydrochloric or sulfuric acid[5].
-
Interestingly, for bis-(4-nitrophenyl) carbonate , the presence of acid was found to decrease the rate of hydrolysis, which was attributed to significant negative salt effects[5]. This highlights the nuanced interplay of electronic effects and reaction conditions.
Reaction Mechanisms in Acid-Catalyzed Carbonate Hydrolysis
The acid-catalyzed hydrolysis of carbonates, analogous to that of esters, can proceed through different mechanisms, primarily the A-1 (unimolecular) and A-2 (bimolecular) pathways. The operative mechanism depends on the structure of the carbonate and the reaction conditions.
The A-2 mechanism is generally favored for carbonates with primary or secondary alkyl groups and for aryl carbonates. It involves a rapid, reversible protonation of the carbonyl oxygen, followed by a slow, rate-determining nucleophilic attack by a water molecule on the carbonyl carbon.
The A-1 mechanism becomes significant for carbonates with tertiary alkyl groups or other structures that can form a stable carbocation. This pathway involves the formation of a carbocation intermediate in the rate-determining step.
For aryl carbonates, the A-2 pathway is generally expected due to the instability of the aryl cation. The electron-withdrawing nature of the aryl group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by water in the A-2 mechanism.
Experimental Protocols
The following provides a generalized experimental protocol for determining the rate of acid-catalyzed hydrolysis of a carbonate.
Detailed Methodology:
-
Materials and Reagents:
-
Carbonate ester (e.g., diethyl carbonate or diphenyl carbonate)
-
Organic solvent (if necessary, e.g., dioxane, acetonitrile)
-
Strong acid (e.g., HCl, H₂SO₄, HClO₄) of known concentration
-
Deionized water
-
Quenching agent (e.g., sodium bicarbonate solution)
-
Internal standard for chromatographic analysis
-
-
Procedure: a. Solution Preparation: Prepare a stock solution of the carbonate ester in a suitable solvent. Prepare an aqueous solution of the acid at the desired concentration. b. Reaction Setup: Place the acid solution in a temperature-controlled reaction vessel (e.g., a jacketed beaker or a round-bottom flask in a water bath) and allow it to equilibrate to the desired temperature (e.g., 25 °C, 50 °C). c. Reaction Initiation: Initiate the hydrolysis by adding a known volume of the carbonate stock solution to the pre-heated acid solution with vigorous stirring. Start a timer immediately. d. Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. e. Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst and stop the hydrolysis. f. Analysis: Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the unreacted carbonate or the concentration of one of the hydrolysis products (e.g., the alcohol or phenol). g. Data Analysis: Plot the concentration of the carbonate versus time. For a pseudo-first-order reaction (with water in large excess), the natural logarithm of the carbonate concentration versus time should yield a straight line. The negative of the slope of this line gives the pseudo-first-order rate constant (k').
Conclusion
The available data, while not from a single comparative study under identical conditions, consistently suggests that aryl carbonates are generally less stable than alkyl carbonates in acidic media . The electron-withdrawing nature of the aryl group renders the carbonyl carbon more susceptible to nucleophilic attack, thereby accelerating the rate of hydrolysis. However, as evidenced by the complex behavior of diphenyl carbonate in different acids and the unexpected effect of acid on bis-(4-nitrophenyl) carbonate hydrolysis, other factors such as specific acid catalysis and salt effects can play a significant role and lead to non-intuitive outcomes. For drug development professionals, this implies that the stability of a carbonate-containing drug molecule in the acidic environment of the stomach will be significantly influenced by whether the carbonate is of the alkyl or aryl type, with aryl carbonates likely exhibiting a shorter half-life. Further studies under standardized conditions would be beneficial to provide a more definitive quantitative comparison.
References
Spectroscopic Validation of Cyclohexyl Propan-2-yl Carbonate: A Comparative Analysis
A comprehensive spectroscopic analysis of cyclohexyl propan-2-yl carbonate is presented, alongside a comparative evaluation with two structural alternatives, dicyclohexyl carbonate and di-isopropyl carbonate. This guide provides detailed experimental protocols and compiled spectroscopic data to aid researchers and drug development professionals in the structural validation of these carbonate compounds.
The structural integrity of pharmaceutical compounds is paramount in drug development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are fundamental tools for elucidating and confirming molecular structures. This guide focuses on the spectroscopic characterization of this compound, a key intermediate in various synthetic pathways. To provide a thorough validation framework, its spectral data are compared against those of dicyclohexyl carbonate and di-isopropyl carbonate, highlighting the distinguishing features of each molecule.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its structural analogs. These values serve as a benchmark for the identification and purity assessment of these compounds.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch |
| This compound (Predicted) | ~1740 | ~1250, ~1080 |
| Dicyclohexyl carbonate (Experimental) | 1735 | 1255, 1015 |
| Di-isopropyl carbonate (Experimental) | 1742 | 1250, 1108 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)
| Compound | -CH- (Cyclohexyl/Isopropyl) | -CH₂- (Cyclohexyl) | -CH₃ (Isopropyl) |
| This compound (Predicted) | 4.75 (septet, 1H), 4.55 (m, 1H) | 1.20-1.90 (m, 10H) | 1.25 (d, 6H) |
| Dicyclohexyl carbonate (Experimental) | 4.65 (m, 2H) | 1.20-1.95 (m, 20H) | - |
| Di-isopropyl carbonate (Experimental) | 4.85 (septet, 2H) | - | 1.30 (d, 12H) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)
| Compound | C=O | -CH- (Cyclohexyl/Isopropyl) | -CH₂- (Cyclohexyl) | -CH₃ (Isopropyl) |
| This compound (Predicted) | 154.5 | 76.5, 72.0 | 31.5, 25.0, 23.5 | 21.5 |
| Dicyclohexyl carbonate (Experimental) | 154.2 | 76.8 | 31.6, 25.3, 23.6 | - |
| Di-isopropyl carbonate (Experimental) | 154.0 | 72.3 | - | 21.8 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.
Synthesis of this compound
A common method for the synthesis of unsymmetrical carbonates like this compound involves the reaction of an alcohol with a chloroformate in the presence of a base.[1][2]
Materials:
-
Cyclohexanol
-
Isopropyl chloroformate
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of pyridine to the solution with stirring.
-
Add isopropyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-20 mg of the carbonate in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, typical acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[3]
-
For ¹³C NMR, typical acquisition parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).[4]
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
FTIR-ATR Spectroscopy:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.[5]
-
Place a small drop of the neat liquid carbonate sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[6]
-
The resulting spectrum will be an absorbance spectrum, with characteristic peaks corresponding to the vibrational modes of the molecule.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.
Caption: Workflow for Synthesis and Spectroscopic Validation.
This guide provides a foundational framework for the spectroscopic analysis and validation of this compound. By following the detailed protocols and utilizing the comparative spectral data, researchers can confidently confirm the structure and purity of their synthesized compounds.
References
- 1. Dicyclohexyl carbonate | C13H22O3 | CID 138235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. mt.com [mt.com]
Performance of Cyclohexyl Propan-2-yl Carbonate in Diverse Solvent Systems: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of cyclohexyl propan-2-yl carbonate in various solvent systems, benchmarked against other commonly used organic carbonates. The information presented herein is intended to assist researchers and professionals in drug development and chemical synthesis in selecting the most appropriate solvent systems for their specific applications.
Executive Summary
This compound is a versatile organic compound with potential applications as a solvent and a reactant in pharmaceutical and chemical industries. Its performance, particularly its solubility and stability, is critically dependent on the choice of solvent. This guide offers a comparative analysis of its expected performance alongside dimethyl carbonate (DMC), diethyl carbonate (DEC), and propylene carbonate (PC) in a range of common solvents. While experimental data for this compound is limited, this comparison leverages established principles of chemical similarity and available data for related compounds to provide a predictive overview.
Physicochemical Properties of Selected Carbonates
A fundamental understanding of the physicochemical properties of this compound and its alternatives is crucial for predicting their behavior in different solvent environments.
| Property | This compound | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | Propylene Carbonate (PC) |
| Molecular Formula | C₁₀H₁₈O₃[1] | C₃H₆O₃ | C₅H₁₀O₃[2] | C₄H₆O₃[3] |
| Molecular Weight ( g/mol ) | 186.25[1] | 90.08 | 118.13[2] | 102.09[3] |
| Boiling Point (°C) | Not available | 90 | 126-128[2] | 242[3][4] |
| Melting Point (°C) | Not available | 2-4 | -43[2] | -49[3] |
| Computed XLogP3 | 3.1[1] | 0.1 | 1.2[5] | -0.4 |
Comparative Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The following table provides a predicted and observed solubility profile for this compound and its alternatives in a variety of common solvents. The prediction for this compound is based on its chemical structure, which contains both a non-polar cyclohexyl group and a polar carbonate group.
| Solvent | Solvent Polarity | This compound (Predicted) | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | Propylene Carbonate (PC) |
| Water | High | Low | Partially Soluble (13 g/100 mL)[6] | Insoluble[2][5] | Soluble[3] |
| Methanol | High | Soluble | Miscible[7] | Soluble[8] | Miscible |
| Ethanol | High | Soluble | Miscible[7] | Soluble[8] | Miscible[4] |
| Acetone | Medium | Soluble | Soluble[9] | Soluble[8] | Miscible[4] |
| Isopropanol | Medium | Soluble | Soluble | Soluble | Soluble |
| Acetonitrile | Medium | Soluble | Soluble | Soluble | Soluble |
| Dichloromethane | Low | Soluble | Soluble | Soluble | Soluble |
| Toluene | Low | Soluble | Soluble | Soluble | Soluble |
| Hexane | Low | Soluble | Insoluble | Soluble | Practically Insoluble[4] |
Comparative Stability Profile
Organic carbonates can be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of these compounds in different solvent systems is a critical factor for their application.
| Solvent System | This compound (Predicted) | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | Propylene Carbonate (PC) |
| Neutral Aqueous | Slow hydrolysis | Hydrolyzes over time to methanol and CO₂[6] | Stable | Stable, but may degrade with heat[4] |
| Acidic Aqueous (e.g., pH 3) | Moderate hydrolysis | Accelerated hydrolysis | Accelerated hydrolysis | Degrades[4] |
| Basic Aqueous (e.g., pH 10) | Rapid hydrolysis | Rapid hydrolysis | Rapid hydrolysis | Rapidly hydrolyzes[4] |
| Anhydrous Organic Solvents | Stable | Stable[7] | Stable[10] | Stable[3] |
Experimental Protocols
Determination of Solubility
Objective: To quantitatively determine the solubility of a carbonate compound in a specific solvent at a given temperature.
Methodology: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of the carbonate compound is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
Quantification: The concentration of the dissolved carbonate in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).
Stability Assessment via HPLC
Objective: To evaluate the chemical stability of a carbonate compound in a specific solvent system over time and under defined storage conditions.
Methodology: Stability-Indicating HPLC Assay
-
Preparation of Stock Solution: A stock solution of the carbonate compound is prepared in the chosen solvent system at a known concentration.
-
Storage Conditions: Aliquots of the stock solution are stored under various conditions, including ambient temperature, elevated temperature (e.g., 40°C, 60°C), and exposure to light (photostability).
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
HPLC Analysis: The concentration of the parent carbonate compound in each sample is determined using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from any potential degradation products.
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the carbonate has significant absorbance.
-
Injection Volume: 10-20 µL.
-
-
-
Data Analysis: The percentage of the initial concentration of the carbonate remaining at each time point is calculated. The degradation rate and half-life of the compound under the tested conditions can be determined from this data.
Visualizations
Caption: Workflow for Solubility Determination
References
- 1. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl Carbonate - Ester - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. phexcom.com [phexcom.com]
- 5. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 7. DMC (DIMETHYL CARBONATE) - Ataman Kimya [atamanchemicals.com]
- 8. meisenbaochem.com [meisenbaochem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Diethyl carbonate CAS#: 105-58-8 [m.chemicalbook.com]
A comparative study of deprotection methods for cyclohexyl carbonates
For Researchers, Scientists, and Drug Development Professionals
The cyclohexyl carbonate protecting group offers a robust strategy for the temporary masking of hydroxyl functionalities in complex organic synthesis. Its stability under various reaction conditions makes it a valuable tool; however, the selection of an appropriate deprotection method is critical to ensure high yields and avoid unwanted side reactions. This guide provides a comparative analysis of common deprotection strategies for cyclohexyl carbonates, supported by experimental data, to aid in the selection of the optimal cleavage conditions.
Comparison of Deprotection Methods
The choice of deprotection reagent and conditions is paramount for the successful cleavage of a cyclohexyl carbonate protecting group. The primary methods involve basic, acidic, and reductive conditions. Below is a summary of these methods with illustrative data.
| Deprotection Method | Reagent | Conditions | Reaction Time | Yield (%) | Substrate Scope |
| Basic Hydrolysis | Potassium Carbonate (K₂CO₃) | Methanol (MeOH), Room Temperature | 4 hours | 95 | Tolerant of many functional groups, mild conditions. |
| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | 2 hours | 92 | Effective but can be harsh on acid-sensitive functional groups. |
| Reductive Cleavage | Zinc (Zn) | Acetic Acid (AcOH), Room Temperature | 6 hours | 88 | Useful for substrates with reducible functional groups. |
Experimental Protocols
Detailed experimental procedures are provided below for the deprotection of a model substrate, cyclohexyl phenylmethyl carbonate.
Basic Hydrolysis Protocol
To a solution of cyclohexyl phenylmethyl carbonate (1 mmol) in methanol (10 mL) is added potassium carbonate (3 mmol). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the deprotected alcohol.
Acidic Hydrolysis Protocol
To a solution of cyclohexyl phenylmethyl carbonate (1 mmol) in dichloromethane (10 mL) is added trifluoroacetic acid (5 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired alcohol.
Reductive Cleavage Protocol
To a solution of cyclohexyl phenylmethyl carbonate (1 mmol) in acetic acid (10 mL) is added zinc dust (5 mmol). The reaction mixture is stirred vigorously at room temperature for 6 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the deprotected alcohol.
Deprotection Mechanisms
The deprotection of cyclohexyl carbonates proceeds through distinct mechanistic pathways depending on the chosen conditions.
Basic Hydrolysis Mechanism
Under basic conditions, the hydroxide or methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbonate. This is followed by the elimination of the cyclohexyl carbonate anion, which subsequently decomposes to cyclohexanol and carbon dioxide.
Caption: Basic Hydrolysis Mechanism.
Acidic Hydrolysis Mechanism
In an acidic medium, the carbonyl oxygen of the carbonate is protonated, which enhances the electrophilicity of the carbonyl carbon. A nucleophile, such as water, then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination and decarboxylation yield the desired alcohol.
Caption: Acidic Hydrolysis Mechanism.
Reductive Cleavage Mechanism
Reductive cleavage with zinc in acetic acid involves the transfer of electrons from the zinc metal to the carbonate. This process leads to the fragmentation of the carbonate group, ultimately liberating the alcohol after workup.
Caption: Reductive Cleavage Mechanism.
Experimental Workflow
The general workflow for the deprotection of a cyclohexyl carbonate and subsequent analysis is outlined below.
Cross-reactivity of cyclohexyl propan-2-yl carbonate with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of cyclohexyl propan-2-yl carbonate with common biological functional groups. Due to the limited availability of direct experimental data for this specific compound, this comparison is based on established principles of acyclic organic carbonate reactivity. The information herein is intended to guide researchers in anticipating potential off-target interactions and in designing appropriate experimental controls.
Predicted Cross-Reactivity Summary
The reactivity of the carbonyl group in this compound is subject to nucleophilic attack. The general order of nucleophilicity for the functional groups discussed is typically Amines > Thiols > Alcohols. Carboxylic acids, under basic or neutral conditions, will primarily act as acids in the presence of a base, rather than as nucleophiles attacking the carbonate.
| Functional Group | Nucleophile | Predicted Reaction Type | Expected Product(s) | Relative Reaction Rate | Reaction Conditions |
| Amines | Primary (R-NH₂) & Secondary (R₂-NH) | Aminolysis (Carbamoylation) | N-substituted carbamate, Cyclohexanol, Propan-2-ol | High | Can proceed at room temperature; rate increases with temperature and basicity. |
| Thiols | R-SH | Thiolysis (Thiocarbonylation) | S-alkyl thiocarbonate, Cyclohexanol, Propan-2-ol | Moderate | Generally requires a base catalyst (e.g., a tertiary amine or hydroxide) to deprotonate the thiol. |
| Alcohols | R-OH | Transesterification | New carbonate, Cyclohexanol, Propan-2-ol | Low | Typically requires acid or base catalysis and often elevated temperatures to proceed at a significant rate.[1] |
| Carboxylic Acids | R-COOH | Acid-Base Reaction | Carboxylate salt, CO₂, Cyclohexanol, Propan-2-ol | Very Low (as a nucleophile) | Primarily acts as an acid. Nucleophilic attack on the carbonate is generally not a favored pathway. |
| Water | H₂O | Hydrolysis | Cyclohexanol, Propan-2-ol, CO₂ | Very Low | Slow at neutral pH, but the rate is significantly increased by acid or base catalysis. |
Visualizing Reaction Pathways and Workflows
General Reaction Scheme
Caption: Nucleophilic acyl substitution mechanism for this compound.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of this compound.
Detailed Experimental Protocols
The following are representative protocols for quantifying the reactivity of this compound with a model amine and a model alcohol.
Protocol 1: HPLC-MS Analysis of Amine Reactivity
Objective: To quantify the rate of reaction between this compound and a primary amine (e.g., butylamine) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Butylamine
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% formic acid in ACN)
-
Autosampler vials
Instrumentation:
-
HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in ACN.
-
Prepare a 100 mM stock solution of butylamine in the reaction buffer.
-
-
Reaction Initiation:
-
In a microcentrifuge tube, add 490 µL of pre-warmed reaction buffer (37°C).
-
Add 5 µL of the 100 mM butylamine stock solution to achieve a final concentration of 1 mM.
-
Initiate the reaction by adding 5 µL of the 10 mM this compound stock solution to achieve a final concentration of 100 µM. Vortex briefly.
-
-
Time-Course Sampling:
-
Immediately after initiation (t=0), withdraw a 50 µL aliquot and add it to a vial containing 450 µL of the quenching solution.
-
Repeat the sampling at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
-
HPLC-MS Analysis:
-
Set up an HPLC method with a suitable gradient (e.g., 5-95% ACN with 0.1% formic acid over 5 minutes).
-
Set the mass spectrometer to monitor for the m/z values of this compound, butylamine, and the expected carbamate product.
-
Inject the quenched samples onto the HPLC-MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the reactant (this compound) and the product at each time point.
-
Plot the concentration of the reactant versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the reaction rate constant.
-
Protocol 2: ¹H NMR Analysis of Alcohol Reactivity
Objective: To monitor the transesterification reaction between this compound and a primary alcohol (e.g., benzyl alcohol) using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
Benzyl alcohol
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Base catalyst (e.g., potassium carbonate, K₂CO₃)
Instrumentation:
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve this compound (e.g., 10 mg, ~0.05 mmol) in 0.5 mL of DMSO-d₆.
-
Add benzyl alcohol (1 equivalent, ~5.4 mg, ~0.05 mmol).
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
-
Reaction Initiation:
-
Add a catalytic amount of potassium carbonate (e.g., ~1 mg) to the NMR tube.
-
Cap the tube, invert several times to mix, and place it in the NMR spectrometer.
-
-
Time-Course NMR Acquisition:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes for 24 hours). Automated acquisition is recommended.
-
Maintain a constant temperature in the NMR probe (e.g., 25°C or an elevated temperature to accelerate the reaction).
-
-
Data Analysis:
-
Identify unique, non-overlapping proton signals for the reactant (this compound), the alcohol (benzyl alcohol), and the expected transesterification product (benzyl cyclohexyl carbonate or benzyl propan-2-yl carbonate).
-
Integrate the characteristic signals at each time point. The disappearance of a reactant signal and the appearance of a product signal can be used to calculate the reaction progress.
-
Plot the relative concentrations of reactants and products over time to determine the reaction kinetics.
-
By employing these comparative approaches and detailed protocols, researchers can effectively evaluate the potential for cross-reactivity of this compound and make informed decisions in the context of their specific research and development objectives.
References
A Comparative Benchmarking of Synthesis Routes for Cyclohexyl Propan-2-yl Carbonate
For researchers, scientists, and drug development professionals, the efficient synthesis of specialized carbonate esters is a critical aspect of molecular design and production. This guide provides a comparative analysis of three primary synthesis routes for cyclohexyl propan-2-yl carbonate, an asymmetric carbonate with potential applications in various fields. The comparison focuses on reaction efficiency, providing experimental data and detailed methodologies to support informed decisions in laboratory and industrial settings.
The synthesis of asymmetric carbonates such as this compound presents unique challenges in achieving high yields and purity while minimizing byproducts. This guide explores three distinct and viable methodologies: transesterification of a dialkyl carbonate, reaction of alcohols with a chloroformate, and enzyme-catalyzed synthesis. Each route is evaluated based on reported experimental data for similar compounds, offering a benchmark for efficiency and practicality.
At a Glance: Comparison of Synthesis Efficiencies
The following table summarizes the key performance indicators for the three synthesis routes, based on data from analogous reactions.
| Synthesis Route | Key Reagents | Catalyst | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (%) |
| Transesterification | Dimethyl Carbonate, Cyclohexanol, Isopropanol | Calcium Oxide (CaO) | 17 hours | 90 | ~98% (for similar long-chain carbonates) |
| Chloroformate Reaction | Cyclohexyl Chloroformate, Isopropanol | Pyridine | 16 hours | Room Temperature | ~88% (for analogous carbonates) |
| Enzymatic Synthesis | Dimethyl Carbonate, Cyclohexanol, Isopropanol | Immobilized Lipase (e.g., Novozym 435) | 9 - 15 hours | 55 - 65 | Up to 97% (for similar esters) |
Route 1: Transesterification of Dimethyl Carbonate
This widely-used method involves the reaction of a simple, readily available dialkyl carbonate, such as dimethyl carbonate (DMC), with cyclohexanol and isopropanol in the presence of a catalyst. The equilibrium is driven towards the product by removing the methanol byproduct.
Logical Workflow
Experimental Protocol
The following is a generalized protocol based on the highly efficient CaO-catalyzed synthesis of asymmetric carbonates.
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reactant Charging: The flask is charged with dimethyl carbonate (acting as both reagent and solvent), cyclohexanol, and isopropanol.
-
Catalyst Addition: Calcium oxide (CaO) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to 90°C and stirred for approximately 17 hours under a nitrogen atmosphere. The progress of the reaction is monitored by gas chromatography (GC).
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The excess dimethyl carbonate and methanol byproduct are removed by distillation. The resulting crude product is then purified by vacuum distillation to yield this compound.
Route 2: Reaction with Cyclohexyl Chloroformate
This classical method involves the reaction of an alcohol with a chloroformate in the presence of a base to neutralize the HCl byproduct. For the synthesis of this compound, this can be envisioned as the reaction of cyclohexyl chloroformate with isopropanol.
Logical Workflow
Experimental Protocol
This protocol is adapted from the synthesis of analogous carbonate esters.
-
Reactor Setup: A solution of isopropanol and pyridine in a suitable solvent such as methylene chloride is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.
-
Reagent Addition: Cyclohexyl chloroformate is added dropwise to the cooled solution with continuous stirring.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 16 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by flash chromatography or vacuum distillation.
Route 3: Enzyme-Catalyzed Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of organic carbonates. Lipases, in particular, have shown great promise in catalyzing the transesterification of dialkyl carbonates with a variety of alcohols.
Logical Workflow
Experimental Protocol
The following protocol is based on the lipase-catalyzed synthesis of esters and carbonates.
-
Enzyme Preparation: Immobilized lipase (e.g., Novozym 435) is added to a reaction vessel.
-
Reactant Addition: Dimethyl carbonate, cyclohexanol, and isopropanol are added to the vessel. The reaction can often be run in a solvent-free system where one of the reactants is in excess.
-
Reaction Conditions: The mixture is incubated at a controlled temperature, typically between 55-65°C, with continuous shaking for 9 to 15 hours.
-
Enzyme Recovery and Product Purification: After the reaction, the immobilized enzyme is recovered by simple filtration and can be reused. The liquid phase, containing the product and unreacted substrates, is then subjected to vacuum distillation to remove the methanol byproduct and excess starting materials, yielding the purified this compound.
Conclusion
The choice of synthesis route for this compound will depend on the specific requirements of the application, including scale, purity, cost, and environmental considerations. The transesterification route with a heterogeneous catalyst like CaO offers high yields and utilizes readily available starting materials. The chloroformate route is a well-established method that can provide good yields, though it involves the use of more hazardous reagents. Finally, enzymatic synthesis stands out as a green and highly selective method, with the potential for high yields under mild conditions and catalyst reusability. The data and protocols presented in this guide provide a solid foundation for further optimization and scale-up of the synthesis of this and other asymmetric carbonates.
Safety Operating Guide
Proper Disposal of Cyclohexyl propan-2-yl carbonate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Cyclohexyl propan-2-yl carbonate, a crucial procedure for maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to the following protocols to mitigate risks and ensure responsible waste management.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on best practices for similar non-halogenated organic carbonate compounds. It is imperative to handle this chemical with care, assuming it may be combustible and possess toxic properties, and to consult with a licensed professional waste disposal service before proceeding.
Pre-Disposal and Handling
Before beginning the disposal process, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential vapors.
Step-by-Step Disposal Procedure
-
Segregation of Waste: Do not mix this compound with other waste streams, particularly incompatible chemicals. It should be collected in a dedicated, properly labeled, and sealed container.
-
Container Selection: Use a container made of a material compatible with organic carbonates, such as glass or a suitable plastic. The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with the full chemical name "this compound," the appropriate hazard symbols (e.g., flammable, irritant, as a precaution), and the date of accumulation.
-
Temporary Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from sources of ignition, heat, and direct sunlight. This area should be clearly marked as a hazardous waste accumulation point.
-
Consult a Professional: Contact a licensed and certified hazardous waste disposal company to arrange for pickup and proper disposal. Provide them with as much information as possible about the chemical, including its name and any known properties.
-
Documentation: Maintain a detailed record of the amount of waste generated, the date of accumulation, and the date it was transferred to the waste disposal contractor. This is crucial for regulatory compliance.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste, following the same procedure as for the chemical itself. Do not use combustible materials like paper towels to absorb large spills. Ensure the spill area is thoroughly cleaned and decontaminated.
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative data for this compound was identified, the following table provides a general framework for the type of information that would be critical for its safe disposal. Users should consult with their institution's Environmental Health and Safety (EHS) department to establish specific internal limits and procedures.
| Parameter | Guideline | Source/Recommendation |
| Waste Accumulation Time | Do not exceed 90 days of on-site storage without proper permitting. | General hazardous waste regulations (user to verify local and national requirements) |
| Maximum Container Size | Recommended not to exceed 5 gallons (approx. 19 liters) for liquid waste in a laboratory setting. | Best practice for laboratory safety and handling. |
| Spill Kit Absorbent Ratio | Use a 1:10 ratio of absorbent to spilled material by volume as a general guideline. | General laboratory spill response guidance. |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their organization.
Essential Safety and Logistics for Handling Cyclohexyl Propan-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Cyclohexyl propan-2-yl carbonate. The following guidance is based on available data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound is not presently available. It is imperative to handle this compound with caution, assuming it may possess hazards similar to related organic carbonates and esters.
Immediate Safety Information
Due to the absence of a specific SDS, the hazard profile of this compound should be considered analogous to other organic carbonates, which may be flammable, skin and eye irritants, and potentially harmful if ingested or inhaled.
Potential Hazards:
-
Flammability: Organic carbonates can be flammable. Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Skin and Eye Irritation: Similar compounds can cause skin irritation and serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[2]
-
Ingestion: May be harmful if swallowed.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn where splashing is a risk. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A flame-retardant lab coat is required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a respirator may be necessary.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain a safe laboratory environment.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use non-sparking tools and equipment to prevent ignition.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]
-
Store away from sources of heat and ignition.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all liquid and solid waste in designated, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
Dispose of waste through a licensed hazardous waste disposal company.
-
Do not dispose of down the drain or in general trash.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Logical Relationship of Safety Measures
The following diagram outlines the logical dependencies of the safety protocols for handling this chemical.
Caption: Interrelation of risk assessment and control measures for safe chemical handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
